7-Chlorobenzo[b]thiophene-2-boronic acid
Description
Properties
IUPAC Name |
(7-chloro-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBCDJNNKDMHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265596 | |
| Record name | B-(7-Chlorobenzo[b]thien-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936902-06-6 | |
| Record name | B-(7-Chlorobenzo[b]thien-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936902-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(7-Chlorobenzo[b]thien-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chlorobenzo[b]thiophene-2-boronic acid
Abstract
7-Chlorobenzo[b]thiophene-2-boronic acid is a specialized heterocyclic organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. The strategic placement of a chloro group on the benzene ring and a boronic acid moiety on the thiophene ring imparts unique reactivity and structural properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.
Core Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its core structure consists of a fused benzothiophene ring system, which is a key pharmacophore in many biologically active molecules.[1] The presence of the boronic acid group at the 2-position makes it an ideal substrate for a variety of cross-coupling reactions, while the chlorine at the 7-position provides a handle for further functionalization or can be used to modulate the electronic properties and biological activity of the final molecule.
Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 936902-06-6 | [2] |
| Molecular Formula | C₈H₆BClO₂S | [2] |
| Molecular Weight | 212.46 g/mol | [2] |
| IUPAC Name | (7-chloro-1-benzothiophen-2-yl)boronic acid | [2] |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 225-230 °C (literature value for related compound) | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. | General Knowledge |
Synthesis and Characterization
The synthesis of aryl boronic acids is a well-established field in organic chemistry.[3] A common and effective method for preparing this compound involves a lithium-halogen exchange followed by borylation.
The typical synthetic route starts from 7-chlorobenzo[b]thiophene. The process is outlined below:
-
Lithiation: 7-Chlorobenzo[b]thiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The base selectively deprotonates the most acidic proton, which is at the 2-position of the thiophene ring.
-
Borylation: The resulting lithiated intermediate is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate. This electrophilic boron source reacts with the organolithium species to form a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is carefully warmed to room temperature and then subjected to acidic aqueous workup (e.g., with HCl). This hydrolysis step cleaves the boronate ester to yield the final this compound.[3]
Characterization of the final product is crucial for confirming its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the solid product.
Reactivity and Key Applications in Synthesis
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures which are prevalent in pharmaceuticals.[5][6]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction couples an organoboron compound (like our boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[7] The boronic acid functional group is stable, generally non-toxic, and tolerant of a wide range of other functional groups, making it exceptionally versatile.[5][8]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the organic halide (Ar-X), forming a Pd(II) intermediate.[7][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-mediated; the base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]
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An In-depth Technical Guide to the Synthesis and Characterization of 7-Chlorobenzo[b]thiophene-2-boronic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 7-Chlorobenzo[b]thiophene-2-boronic acid, a key building block in medicinal chemistry and organic synthesis. The document details a robust synthetic protocol via a lithiation-borylation pathway, outlines comprehensive characterization techniques, and explores its significant role as a β-lactamase inhibitor and a versatile partner in Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable compound in their work.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active molecules.[1] Its structural rigidity and ability to participate in various intermolecular interactions make it an attractive framework for the design of therapeutic agents. The introduction of a boronic acid group at the 2-position and a chlorine atom at the 7-position of the benzo[b]thiophene ring system creates this compound (CAS 936902-06-6), a molecule with enhanced utility and specific reactivity.[2]
Boronic acids are versatile synthetic intermediates, renowned for their stability, low toxicity, and broad reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] In the context of medicinal chemistry, the boronic acid functional group can act as a key pharmacophore, often serving as a reversible covalent inhibitor of enzymes.[3][5] this compound has emerged as a compound of significant interest due to its potent inhibitory activity against β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics.[2][6]
This guide will provide a detailed exploration of the synthesis of this important molecule, its thorough characterization, and a discussion of its current and potential applications.
Synthesis of this compound: A Lithiation-Borylation Approach
The most direct and efficient method for the synthesis of this compound involves a two-step sequence starting from the commercially available 7-chlorobenzo[b]thiophene. This pathway leverages the well-established reactivity of organolithium reagents to deprotonate the acidic C2-proton of the thiophene ring, followed by quenching with a borate ester.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below. The process begins with the regioselective deprotonation of 7-chlorobenzo[b]thiophene at the 2-position using a strong base, typically n-butyllithium (n-BuLi). The resulting 2-lithio-7-chlorobenzo[b]thiophene intermediate is then reacted with a boron electrophile, such as triisopropyl borate, to form the corresponding boronate ester. Finally, acidic workup hydrolyzes the boronate ester to yield the desired this compound.
Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established lithiation-borylation methodologies for heterocyclic compounds.[7][8]
Materials:
-
7-Chlorobenzo[b]thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 7-chlorobenzo[b]thiophene (1.0 eq). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the organolithium species.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl until the pH is acidic (pH ~2). The mixture is stirred vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction and Workup: The aqueous layer is separated and extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or trituration. A common method involves dissolving the crude solid in a minimal amount of a polar solvent (e.g., diethyl ether) and then adding a non-polar solvent (e.g., hexanes) to precipitate the pure boronic acid.[9] Alternatively, purification can be achieved by forming a salt with a base, extracting impurities, and then re-acidifying to precipitate the pure product.[10]
Causality Behind Experimental Choices
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere (nitrogen or argon) is critical to prevent quenching of the n-BuLi and the lithiated intermediate.[7]
-
Low Temperature: The lithiation reaction is performed at -78 °C to control the reactivity of the n-butyllithium and prevent side reactions, such as decomposition of the organolithium intermediate.
-
Regioselectivity: The proton at the C2 position of the benzo[b]thiophene ring is the most acidic due to the inductive effect of the adjacent sulfur atom, leading to highly regioselective deprotonation.
-
Boron Electrophile: Triisopropyl borate is a commonly used boron electrophile due to its reactivity and the ease of hydrolysis of the resulting boronate ester.
-
Acidic Workup: The acidic workup is essential for the hydrolysis of the initially formed boronate ester to the final boronic acid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.
Spectroscopic Data
Table 1: Expected Spectroscopic and Physical Properties
| Property | Expected Value/Observation |
| Molecular Formula | C₈H₆BClO₂S |
| Molecular Weight | 212.46 g/mol [2] |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the B(OH)₂ protons. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons in the range of δ 120-145 ppm. The carbon attached to boron may be difficult to observe due to quadrupolar relaxation. |
| ¹¹B NMR (DMSO-d₆) | A broad singlet in the range of δ 25-35 ppm is characteristic of a trigonal boronic acid.[13] |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 211. |
Note: Actual chemical shifts and coupling constants would need to be determined experimentally.
Characterization Workflow
Figure 2: Workflow for the characterization of this compound.
Applications in Drug Development and Organic Synthesis
Inhibition of β-Lactamase Enzymes
A primary application of this compound is in the development of β-lactamase inhibitors.[2] β-lactamases are enzymes produced by bacteria that hydrolyze and inactivate β-lactam antibiotics, conferring resistance. The boronic acid moiety of this compound can form a reversible, covalent bond with the active site serine residue of class A and class C β-lactamases, effectively inhibiting their function.[2][12] This inhibition restores the efficacy of co-administered β-lactam antibiotics. The benzo[b]thiophene scaffold provides a rigid framework that can be further functionalized to optimize binding to the enzyme's active site.
Suzuki-Miyaura Cross-Coupling Reactions
As a boronic acid, this compound is a versatile building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the C2 position of the benzo[b]thiophene and a variety of sp²-hybridized carbon atoms (e.g., from aryl or vinyl halides/triflates). This enables the synthesis of a wide range of more complex molecules with potential applications in materials science and medicinal chemistry.[7][14]
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in drug discovery and organic synthesis. The synthetic route via lithiation-borylation of 7-chlorobenzo[b]thiophene provides a reliable and efficient method for its preparation. Its demonstrated activity as a β-lactamase inhibitor highlights its potential in combating antibiotic resistance. Furthermore, its utility as a building block in Suzuki-Miyaura coupling opens avenues for the creation of novel and complex molecular architectures. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this important compound in their scientific endeavors.
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BZB benzo[b]thiophene-2-boronic acid, BZD 5-aminomethyl... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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- The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm. (2020). Frontiers in Microbiology, 11, 139.
- Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation Met. (2015). Journal of the American Chemical Society, 137(15), 5120–5127.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). International Journal of Molecular Sciences, 24(13), 10984.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(19), 6649.
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Synthesis of (7-chlorobenzo[b]thiophen-2-yl) boronic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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- Lithiation-borylation methodology and its application in synthesis. (2014). Accounts of Chemical Research, 47(10), 3174–3185.
- The inhibition of class C beta-lactamases by boronic acids. (1982). Biochemical Journal, 207(2), 229–233.
- The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. (2026). Ningbo Inno Pharmchem Co., Ltd.
- How to purify boronic acids/boronate esters? (2016).
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv.
- Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Chemical Society Reviews, 48(13), 3513-3536.
- WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. (2023). WIPO.
- Process for purification of boronic acid and its derivatives. (2007).
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An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Chlorobenzo[b]thiophene-2-boronic acid
This guide provides a detailed exploration of the essential spectroscopic techniques required for the structural elucidation and purity assessment of 7-Chlorobenzo[b]thiophene-2-boronic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal reasoning behind spectroscopic observations, grounding its analysis in the fundamental principles of structural chemistry and providing field-proven insights for robust material characterization.
This compound (C₈H₆BClO₂S) is a heterocyclic boronic acid derivative of significant interest.[1] The benzo[b]thiophene scaffold is a prominent pharmacophore in medicinal chemistry, appearing in a range of biologically active compounds.[2] Furthermore, the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1] Boronic acids themselves have also emerged as a critical class of enzyme inhibitors, notably targeting serine proteases like β-lactamases, which are responsible for antibiotic resistance.[1][3] The related compound, Benzo[b]thiophene-2-boronic acid, is a potent inhibitor of the AmpC β-lactamase, highlighting the potential of this molecular class.[1][3]
Given its potential applications, rigorous and unambiguous characterization of this compound is paramount. This guide outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the state of the boron center.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the disposition of the aromatic protons. The benzo[b]thiophene ring system has four protons. The proton on the thiophene ring (H3) is expected to be the most deshielded due to its proximity to the electron-withdrawing boronic acid and the sulfur atom. The protons on the benzene portion of the ring (H4, H5, H6) will exhibit splitting patterns dictated by their coupling to each other. The chlorine atom at position 7 will exert a deshielding inductive effect, primarily influencing H6. The acidic protons of the boronic acid, -B(OH)₂, often appear as a broad singlet that can exchange with D₂O.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atom directly attached to the boron (C2) will be significantly deshielded. The carbon attached to the chlorine atom (C7) will also be clearly identifiable. The remaining six carbons of the fused ring system will appear in the typical aromatic region.
Predicted ¹¹B NMR Spectrum
Boron-11 NMR is a crucial experiment for confirming the presence and electronic environment of the boronic acid. Arylboronic acids typically exhibit a broad signal in the range of δ 28-34 ppm.[4] The chemical shift is sensitive to the electronic nature of the aryl substituent.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | Key Features |
| ¹H NMR | ~8.0 - 8.2 | H3 | Singlet, deshielded by sulfur and boronic acid |
| ~7.8 - 7.9 | H4 | Doublet | |
| ~7.3 - 7.5 | H5, H6 | Multiplet | |
| ~5.0 - 7.0 | B(OH)₂ | Broad singlet, exchangeable with D₂O | |
| ¹³C NMR | ~140 - 150 | C7a, C3a | Quaternary carbons |
| ~130 - 140 | C4, C6, C3 | CH carbons | |
| ~120 - 130 | C5, C7 | C5 (CH), C7 (C-Cl) | |
| Not observed | C2 | Broadened due to quadrupolar boron nucleus | |
| ¹¹B NMR | ~28 - 34 | B | Broad singlet, characteristic of arylboronic acids[4] |
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids to clearly observe the -OH protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A spectral width of 16 ppm centered at 8 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Acquire a standard one-pulse spectrum. A spectral width of 200 ppm centered at 30 ppm is appropriate.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak (¹H, ¹³C) or an external standard (¹¹B).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring their characteristic vibrational frequencies.
For this compound, the most prominent features will be associated with the O-H and B-O bonds of the boronic acid and the vibrations of the aromatic system.
-
O-H Stretch: A very broad and strong absorption is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
-
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) confirm the presence of aromatic C-H bonds.[5][6]
-
Aromatic C=C Stretch: Medium to strong absorptions in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzo[b]thiophene ring system.[5][7]
-
B-O Stretch: A strong, characteristic band for the boron-oxygen single bond stretch is expected between 1310-1380 cm⁻¹.
-
C-S Stretch: C-S stretching modes for thiophene and its derivatives can be found in the 600-800 cm⁻¹ range.[7]
-
C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretch.
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3200 - 3600 | Strong, Broad | O-H Stretch (Boronic Acid) |
| 3050 - 3100 | Medium, Sharp | Aromatic C-H Stretch |
| 1400 - 1600 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1310 - 1380 | Strong | B-O Stretch |
| 700 - 800 | Medium-Strong | C-Cl Stretch |
Protocol 2: ATR-IR Data Acquisition
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental contributions.
-
Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
The molecular formula of this compound is C₈H₆BClO₂S, with a monoisotopic mass of approximately 211.98 g/mol . Key features to look for in the mass spectrum include:
-
Molecular Ion Peak (M⁺): The most crucial piece of information.
-
Isotopic Pattern: The presence of chlorine and boron creates a highly characteristic isotopic signature.
-
Chlorine: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a pair of peaks for any chlorine-containing fragment, with the M+2 peak having roughly one-third the intensity of the M peak.
-
Boron: Boron also has two stable isotopes, ¹¹B (~80.1%) and ¹⁰B (~19.9%). This adds further complexity to the isotopic pattern. The combination of B and Cl isotopes provides a definitive signature for the molecule's elemental composition.
-
-
Fragmentation: Common fragmentation pathways for boronic acids under electrospray ionization (ESI) can involve the loss of water or the formation of boronate anhydrides (boroxines) in the gas phase.[8]
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Expected Isotopic Signature |
| [M+H]⁺ | C₈H₇B³⁵ClO₂S | 212.9935 | Base peak of the molecular ion cluster |
| [M+H]⁺ | C₈H₇B³⁷ClO₂S | 214.9906 | ~32% relative intensity to the 212.99 peak |
| [M+Na]⁺ | C₈H₆B³⁵ClNaO₂S | 234.9755 | Common adduct in ESI-MS |
Protocol 3: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and compare its isotopic pattern to the theoretical pattern for C₈H₆BClO₂S.
Integrated Spectroscopic Analysis Workflow
No single technique provides all the necessary information. True structural confirmation is achieved by integrating the data from NMR, IR, and MS. The following workflow illustrates this synergistic process.
Caption: Integrated workflow for structural confirmation.
This workflow demonstrates a self-validating system. The molecular formula from MS must be consistent with the number and types of atoms observed in NMR and the functional groups identified by IR. The connectivity derived from NMR must account for all atoms in the formula and be supported by the functional groups seen in the IR spectrum. When all three data sets converge to describe the same molecule, the structure is confirmed with a high degree of confidence.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. While publicly available spectra for this specific molecule are scarce, a thorough understanding of spectroscopic principles and data from analogous structures allows for a robust and predictive analysis. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently synthesize, purify, and verify the integrity of this valuable chemical building block, ensuring the reliability and reproducibility of their scientific endeavors.
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A Technical Guide to the Medicinal Chemistry Applications of 7-Chlorobenzo[b]thiophene-2-boronic acid
Authored by: A Senior Application Scientist
Foreword: The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds, forming the core of numerous approved drugs. Benzo[b]thiophene, a bicyclic aromatic heterocycle, is one such scaffold that has garnered significant attention due to its versatile biological activities. The strategic functionalization of this core structure can profoundly influence its physicochemical properties and target interactions. This guide focuses on a particularly valuable derivative: 7-Chlorobenzo[b]thiophene-2-boronic acid. We will delve into its synthetic utility, explore its application in the development of targeted therapies, and provide practical, field-tested protocols for its implementation in drug discovery workflows.
Introduction: The Strategic Value of the 7-Chlorobenzo[b]thiophene Scaffold
The benzo[b]thiophene ring system is isosteric to indole, a common motif in biologically active molecules. This structural similarity allows benzo[b]thiophene-containing compounds to interact with a variety of biological targets, often with improved metabolic stability compared to their indole counterparts. The introduction of a chlorine atom at the 7-position and a boronic acid group at the 2-position of the benzo[b]thiophene core creates a highly versatile building block for several key reasons:
-
The 7-Chloro Group: This electron-withdrawing group can modulate the electronic properties of the aromatic system, influencing pKa and improving metabolic stability by blocking a potential site of oxidation. It can also serve as a key interaction point within a protein's binding pocket, forming halogen bonds or other non-covalent interactions that can enhance binding affinity and selectivity.
-
The 2-Boronic Acid Group: This functional group is a cornerstone of modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction. This allows for the efficient and modular construction of carbon-carbon bonds, enabling the facile introduction of a wide array of substituents at the 2-position. This modularity is a critical advantage in lead optimization, as it permits the rapid generation of analog libraries to explore structure-activity relationships (SAR).[1][2][3][4]
This unique combination of features makes this compound a powerful tool in the medicinal chemist's arsenal for the rational design of novel therapeutics.
Synthetic Accessibility and Key Reactions
The utility of any building block is contingent upon its accessibility. This compound can be prepared through established synthetic routes, often starting from commercially available 7-chlorobenzo[b]thiophene. A common approach involves a halogen-metal exchange followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Starting Material: 7-Chlorobenzo[b]thiophene
-
Step 1: Lithiation
-
Dissolve 7-chlorobenzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Step 2: Borylation
-
To the cooled solution, add triisopropyl borate (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Step 3: Hydrolysis and Work-up
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 4: Purification
-
The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in medicinal chemistry is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a robust method for constructing complex molecular architectures.[5][6]
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Table 1: Common Catalysts and Bases for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Typical Solvents |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | THF/H₂O |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O |
Applications in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology. The benzo[b]thiophene scaffold has proven to be a valuable core for the design of various kinase inhibitors.
Case Study: Inhibition of DYRK1A and DYRK1B
Dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A and DYRK1B) are implicated in several diseases, including neurodegenerative disorders and cancer.[7][8] The development of selective inhibitors for these kinases is an active area of research. A recent study described the discovery of potent and narrow-spectrum dual inhibitors of DYRK1A and DYRK1B based on a benzothiophene scaffold.[7] While this study did not specifically use the 7-chloro-2-boronic acid derivative, it highlights the potential of the core scaffold. The general structure of these inhibitors features a central benzo[b]thiophene ring with substituents at the 2- and 3-positions that occupy the ATP-binding pocket of the kinases.
The use of this compound would allow for the systematic exploration of the chemical space at the 2-position through Suzuki-Miyaura coupling, enabling the optimization of potency and selectivity against DYRK1A/1B and other related kinases like CLKs.[7]
Case Study: Multi-Kinase Inhibitors for Cancer Therapy
The complexity of cancer often necessitates targeting multiple signaling pathways simultaneously. 5-Hydroxybenzothiophene derivatives have been investigated as multi-target kinase inhibitors with anticancer activity.[9] One study identified a hydrazide derivative that displayed potent inhibition against several kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[9] This compound exhibited broad-spectrum anticancer activity. Again, while not directly employing the 7-chloro-2-boronic acid starting material, this demonstrates the utility of the benzo[b]thiophene core in developing multi-kinase inhibitors. The modular synthesis enabled by the boronic acid functionality would be highly advantageous in optimizing such multi-targeting profiles.
Targeting the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival.[10][11] Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target.[10][11][12]
Benzo[b]thiophene 1,1-dioxide derivatives have been designed as inhibitors of the STAT3 signaling pathway.[11] These compounds are designed to target the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which is essential for its transcriptional activity.[13] One study showed that incorporating flexible basic groups via an amide linkage to the benzo[b]thiophene 1,1-dioxide core resulted in compounds with potent antiproliferative activity.[11]
This compound can serve as a versatile starting material for the synthesis of novel STAT3 inhibitors. The boronic acid handle allows for the introduction of various aryl and heteroaryl moieties that can be further functionalized to interact with the STAT3 SH2 domain.
Caption: STAT3 signaling pathway and inhibition.
Future Perspectives and Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability, particularly through the Suzuki-Miyaura cross-coupling reaction, allows for the rapid and efficient generation of diverse compound libraries. The inherent biological relevance of the benzo[b]thiophene scaffold, coupled with the strategic placement of the chloro and boronic acid functionalities, makes this compound an excellent starting point for the development of novel kinase inhibitors and modulators of other important signaling pathways like STAT3.
The future of drug discovery lies in the ability to rapidly synthesize and screen novel chemical entities with tailored properties. Building blocks like this compound are instrumental in this endeavor. As our understanding of disease biology deepens, the demand for such versatile chemical tools will only continue to grow, solidifying the importance of this and related heterocyclic scaffolds in the ongoing quest for new medicines.
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Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PMC. [Link]
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Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. PMC. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Benzobis(imidazole) derivatives as STAT3 signal inhibitors with antitumor activity. PubMed. [Link]
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Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. ResearchGate. [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]
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Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
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Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. PubMed. [Link]
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Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. PubMed. [Link]
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A Senior Application Scientist's Guide to 7-Chlorobenzo[b]thiophene-2-boronic Acid: A Versatile Building Block in Modern Synthesis
Abstract: This technical guide provides an in-depth exploration of 7-Chlorobenzo[b]thiophene-2-boronic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will dissect its core physicochemical properties, outline its synthesis, and delve into its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, synthetic chemists, and drug development professionals, offering not just protocols but also the underlying mechanistic rationale and field-proven insights to empower your synthetic strategies.
Introduction: The Strategic Value of the Benzothiophene Core
The benzo[b]thiophene scaffold is a privileged heterocyclic system, forming the structural core of numerous pharmacologically active compounds and functional organic materials.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with biological targets. The strategic introduction of functional groups allows for the fine-tuning of a molecule's steric and electronic properties.
This compound emerges as a particularly valuable building block for two key reasons:
-
The Boronic Acid Handle (C2-position): The boronic acid group is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This provides a robust and highly versatile method for forming carbon-carbon bonds, allowing for the facile introduction of a wide array of aryl, heteroaryl, or vinyl substituents.
-
The Chloro Substituent (C7-position): The chlorine atom serves a dual purpose. Electronically, it modulates the properties of the aromatic system. Synthetically, it provides a secondary reaction site for further functionalization, potentially through another cross-coupling reaction, offering a pathway to complex, multi-substituted derivatives.
This guide will focus on harnessing the reactivity of the C2-boronic acid for the strategic construction of complex molecules.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 936902-06-6 | [4] |
| Molecular Formula | C₈H₆BClO₂S | [4] |
| Molecular Weight | 212.46 g/mol | [4] |
| Appearance | White to off-white solid | |
| IUPAC Name | (7-chloro-1-benzothiophen-2-yl)boronic acid | [4] |
Safety & Handling: this compound is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) from your supplier for comprehensive handling and disposal information.
Synthesis of the Building Block
Understanding the provenance of a key starting material is crucial for quality control. This compound is typically synthesized from a precursor like 7-chlorobenzo[b]thiophene. A common synthetic route involves a lithium-halogen exchange or direct deprotonation at the C2 position, followed by quenching the resulting organolithium species with a trialkyl borate (e.g., triisopropyl borate). Subsequent acidic workup hydrolyzes the borate ester to yield the desired boronic acid. This method is a staple for preparing aryl and heteroaryl boronic acids.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is its role as the nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This reaction forges a C-C bond between the C2 position of the benzothiophene and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide (or triflate).[8]
Mechanistic Rationale: The Palladium Catalytic Cycle
A successful reaction design is predicated on understanding the catalytic cycle. The widely accepted mechanism involves a Pd(0)/Pd(II) cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive chlorides.[8]
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments (Ar-R) are expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Causality Behind Experimental Choices
The challenge with using aryl chlorides as coupling partners is the strength of the C-Cl bond, which makes the oxidative addition step more difficult compared to bromides or iodides.[9][10] Overcoming this hurdle requires careful selection of the catalyst system.
-
Palladium Source: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common. The true catalyst is the Pd(0) species formed in situ.
-
Ligand (The Key to Success): For coupling aryl chlorides, standard ligands like PPh₃ are often ineffective. The key is to use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, or Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs).[9][11][12] These ligands stabilize the palladium center and promote the challenging oxidative addition step.[13]
-
Base: An inorganic base is crucial for the transmetalation step. K₂CO₃ or K₃PO₄ are commonly used. The base converts the boronic acid to a more reactive 'ate' complex.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) with water is typical. Water can aid in dissolving the inorganic base and facilitate the transmetalation.[14]
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl chloride.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl Chloride (1.1 - 1.2 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound, the aryl chloride, and the base.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes, or by using several freeze-pump-thaw cycles. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heating: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C). Microwave irradiation can often accelerate the reaction.[15]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Applications & Future Outlook
The derivatives synthesized from this compound have found applications in several high-value areas:
-
Medicinal Chemistry: The boronic acid itself, and its parent scaffold, have been investigated as inhibitors of enzymes like β-lactamase, which are responsible for antibiotic resistance.[4][16] The ability to couple this core to other pharmacophores makes it a powerful tool in fragment-based drug discovery and lead optimization campaigns.[2]
-
Organic Electronics: The extended π-system of the benzothiophene core is a feature of interest in the design of organic semiconductors and dyes.[17] The Suzuki-Miyaura coupling allows for the systematic extension of this π-system, enabling the tuning of photophysical and electronic properties.
The strategic placement of the chloro and boronic acid groups on this scaffold ensures its continued relevance. It allows for sequential, site-selective functionalization, providing a clear pathway to complex and diverse molecular architectures. As catalytic methods continue to advance, the utility of building blocks like this compound will only expand, solidifying its place in the synthetic chemist's toolbox.
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New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
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The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
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A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
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Synthesis of (7-chlorobenzo[b]thiophen-2-yl) boronic acid. ResearchGate. [Link]
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An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Publishing. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. NIH National Library of Medicine. [Link]
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The Expanding Synthetic Utility of 7-Chlorobenzo[b]thiophene-2-boronic Acid: A Technical Guide to Novel Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to a wide array of pharmaceuticals and functional materials. Among its many derivatives, 7-Chlorobenzo[b]thiophene-2-boronic acid has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties and strategic functionalization make it a key intermediate for the construction of complex molecular architectures. This in-depth technical guide moves beyond the well-established Suzuki-Miyaura cross-coupling to explore novel reactions and methodologies involving this compound. We will delve into the mechanistic underpinnings of advanced C-C and C-heteroatom bond-forming reactions, provide detailed experimental protocols, and discuss the application of enabling technologies such as microwave-assisted synthesis. This guide is intended to serve as a comprehensive resource for researchers seeking to unlock the full synthetic potential of this compound in the discovery and development of new chemical entities.
Introduction: The Significance of the 7-Chlorobenzo[b]thiophene Moiety
The benzo[b]thiophene core is a recurring feature in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chlorine atom at the 7-position and a boronic acid group at the 2-position of the benzo[b]thiophene scaffold provides a unique combination of reactivity and stability. The chlorine substituent offers a potential site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, while the boronic acid is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Notably, derivatives of 7-Chlorobenzo[b]thiophene are crucial intermediates in the synthesis of important antifungal agents, such as Sertaconazole.[1] This underscores the industrial relevance of developing efficient and novel synthetic routes utilizing this compound.
The Workhorse Reaction: Optimized Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone of synthetic strategies involving arylboronic acids.[2] This reaction provides a powerful and reliable method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For sterically hindered or electronically deactivated coupling partners, the use of bulky, electron-rich phosphine ligands, such as SPhos, can significantly improve reaction efficiency.
Optimized Protocol for Suzuki-Miyaura Coupling
The following protocol is an optimized procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.[3]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
-
Add the aryl bromide (1.0 mmol) dissolved in anhydrous THF. Stir the mixture for 30 minutes at room temperature.
-
In a separate vial, add this compound (1.2 mmol) and Cs₂CO₃ (1.4 mmol).
-
Add the contents of the vial to the reaction mixture, followed by degassed water (1.5 mL).
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 5-bromonicotinic acid | 5-(7-Chlorobenzo[b]thiophen-2-yl)nicotinic acid | 71 |
| 2 | 3-amino-5-bromopyridine | 5-(7-Chlorobenzo[b]thiophen-2-yl)pyridin-3-amine | 68 |
| 3 | 2-bromoacetophenone | 1-(2-(7-Chlorobenzo[b]thiophen-2-yl)phenyl)ethan-1-one | 84 |
Table 1: Examples of Suzuki-Miyaura cross-coupling reactions with benzo[b]thien-2-ylboronic acid (as a proxy for the 7-chloro derivative).[3]
Advancing Synthesis with Microwave Irradiation
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity.[4] The rapid and efficient heating provided by microwave irradiation can overcome activation energy barriers and promote reactions that are sluggish under conventional heating.
Rationale for Microwave-Assisted Suzuki Coupling
In the context of Suzuki-Miyaura coupling, microwave irradiation can significantly reduce reaction times from hours to minutes.[5] This is particularly advantageous for high-throughput synthesis and library generation in drug discovery. The localized and uniform heating minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures.
Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a general method for the microwave-assisted Suzuki coupling of this compound.[4][5]
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
Palladium catalyst (e.g., PdCl₂(SPhos)₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., dioxane/water or DMF)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (1-5 mol%), and base (2.0 mmol).
-
Add the chosen solvent system (e.g., 3 mL of dioxane/water 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 120-150°C and the irradiation time to 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the standard work-up and purification procedures as described in the conventional Suzuki-Miyaura protocol.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours (e.g., 24 h) | Minutes (e.g., 10-30 min) |
| Temperature | Typically lower to moderate | Can reach higher temperatures rapidly |
| Heating | Conduction/Convection (less uniform) | Dielectric heating (uniform) |
| Yields | Good to excellent | Often improved |
| Side Products | Can be significant | Often reduced |
Table 2: Comparison of conventional and microwave-assisted Suzuki-Miyaura coupling.
Novel Frontiers: Chan-Lam C-N and C-O Cross-Coupling
While palladium catalysis dominates C-C bond formation, copper-catalyzed reactions have gained prominence for the synthesis of C-N and C-O bonds. The Chan-Lam coupling reaction offers a valuable alternative to the Buchwald-Hartwig amination, often proceeding under milder conditions and in the presence of air.[6][7] This reaction couples an arylboronic acid with an amine or alcohol to form the corresponding aryl amine or aryl ether.
Mechanistic Insights and Challenges
The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) catalytic cycle.[7] A key step is the transmetalation of the aryl group from the boronic acid to the copper catalyst. While highly effective for many arylboronic acids, the Chan-Lam coupling of heteroaromatic boronic acids can be challenging. One study reported an unsuccessful attempt to couple benzo[b]thiophene-2-boronic acid with 2-nitroimidazole, with the self-coupling of the boronic acid being the predominant outcome.[8] This suggests that careful optimization of ligands and reaction conditions is crucial for the successful application of this methodology to this compound.
Proposed Protocol for Chan-Lam Coupling
The following is a proposed protocol for the Chan-Lam coupling of this compound with an amine or alcohol, based on general procedures for arylboronic acids.[6][9] Optimization will likely be required for successful implementation.
Materials:
-
This compound
-
Amine or alcohol
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable ligand
-
Molecular sieves (for anhydrous conditions, if required)
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
To a reaction flask, add Cu(OAc)₂ (10-20 mol%), the amine or alcohol (1.0 mmol), and this compound (1.5 mmol).
-
Add the solvent (e.g., DCM) and the ligand (e.g., pyridine, 2.0 mmol).
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Rhodium-Catalyzed Reactions: A New Frontier
Rhodium catalysis offers a complementary approach to palladium and copper for the functionalization of arylboronic acids.[10] Rhodium catalysts can mediate a variety of transformations, including conjugate additions and arylations of carbonyl compounds.
Enantioselective Addition to Ketones
A particularly promising application of rhodium catalysis is the enantioselective addition of arylboronic acids to ketones, providing access to chiral tertiary alcohols.[10][11] These chiral building blocks are of significant interest in medicinal chemistry. The use of chiral ligands, such as WingPhos, can induce high levels of enantioselectivity.
Proposed Protocol for Rhodium-Catalyzed Arylation
This proposed protocol for the rhodium-catalyzed addition of this compound to a ketone is based on established methods.[10]
Materials:
-
This compound
-
Ketone
-
[{Rh(C₂H₄)₂Cl}₂] (rhodium precursor)
-
Chiral ligand (e.g., (S,S,S,S)-WingPhos)
-
Cesium fluoride (CsF)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a reaction vial with [{Rh(C₂H₄)₂Cl}₂] (1.5 mol%) and the chiral ligand (3.6 mol%).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the ketone (0.20 mmol), this compound (0.50 mmol), and CsF (0.40 mmol).
-
Seal the vial and heat the reaction mixture to 60°C for 12 hours.
-
Cool the reaction to room temperature and purify the product directly by column chromatography.
Applications in the Synthesis of Bioactive Molecules
The novel reactions described herein open up new avenues for the synthesis of complex molecules with potential biological activity. The 7-chlorobenzo[b]thiophene moiety, when incorporated into larger scaffolds, can impart desirable physicochemical and pharmacological properties. The ability to form C-C, C-N, and C-O bonds with a wide range of coupling partners allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a powerful and versatile building block with significant potential beyond conventional Suzuki-Miyaura cross-coupling reactions. This guide has provided an in-depth look at optimized protocols for this established reaction, the application of microwave-assisted synthesis to accelerate and improve reaction outcomes, and the exciting possibilities offered by novel Chan-Lam and rhodium-catalyzed transformations. While further research is needed to fully exploit the reactivity of this compound in these newer methodologies, the protocols and mechanistic insights provided here serve as a strong foundation for future exploration. The continued development of novel reactions involving this compound will undoubtedly contribute to the advancement of medicinal chemistry and materials science.
References
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Synthetic applications and methodology development of Chan–Lam coupling: a review. ResearchGate. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]
-
Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads. Europe PMC. [Link]
-
Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. National Center for Biotechnology Information. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. [Link]
-
Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Thieme Connect. [Link]
-
Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. RSC Publishing. [Link]
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]
-
Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. National Center for Biotechnology Information. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
-
Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. ResearchGate. [Link]
-
Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to α-Ketoesters. ResearchGate. [Link]
-
Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. Semantic Scholar. [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Center for Biotechnology Information. [Link]
-
The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Google. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Publishing. [Link]
-
Novel Boronic Acids/Esters for Cross-Coupling. Amanote Research. [Link]
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A Comprehensive Technical Guide to 7-Chlorobenzo[b]thiophene-2-boronic Acid: Synthesis, Reactivity, and Applications in Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the benzothiophene scaffold holds a privileged position. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the development of novel therapeutics and functional organic materials.[1][2] Within this important class of compounds, 7-Chlorobenzo[b]thiophene-2-boronic acid has emerged as a particularly valuable and versatile building block. Its strategic substitution with a chlorine atom and a boronic acid group at key positions unlocks a wide array of synthetic possibilities, enabling the construction of complex molecular architectures with tailored functionalities.
This technical guide offers an in-depth exploration of this compound, providing researchers and drug development professionals with a comprehensive understanding of its synthesis, chemical properties, and diverse applications. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical, field-proven methodologies.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and downstream applications.
| Property | Value | Source |
| CAS Number | 936902-06-6 | [1] |
| Molecular Formula | C₈H₆BClO₂S | [1] |
| Molecular Weight | 212.46 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific, independently verified spectra for this compound are not publicly available in the searched literature, based on the analysis of closely related benzothiophene derivatives, the expected spectral data is as follows:
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons on the benzothiophene core. The proton at position 3 would likely appear as a singlet in the downfield region. The three protons on the benzene ring will exhibit a distinct splitting pattern (doublet, triplet, doublet of doublets) reflecting their coupling.
-
¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the carbon atoms of the benzothiophene ring system. The carbon atom bearing the boronic acid group (C2) will show a characteristic chemical shift, and its signal may be broadened due to quadrupolar relaxation of the adjacent boron nucleus.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and commonly employed synthetic route starts from commercially available precursors and involves the construction of the benzothiophene core, followed by functionalization to introduce the boronic acid moiety.
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 7-Chloro-3-methylbenzo[b]thiophene
This initial step involves the construction of the benzothiophene ring system through a well-established condensation and cyclization reaction.
-
Causality behind Experimental Choices: The use of sodium hydroxide facilitates the deprotonation of the thiol group of 2-chlorothiophenol, forming a thiolate nucleophile. This nucleophile then readily attacks chloroacetone in an SN2 reaction. The subsequent cyclization and dehydration are promoted by the strong acid catalyst, polyphosphoric acid, at elevated temperatures.
Detailed Protocol:
-
To a solution of 2-chlorothiophenol (1 equivalent) in aqueous sodium hydroxide, add chloroacetone (1 equivalent).[3]
-
Heat the reaction mixture for 1 hour, then cool to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain an oil.
-
Add the crude oil to polyphosphoric acid and slowly heat to 120°C.
-
Pour the hot mixture onto ice and extract with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous magnesium sulfate, and concentrate to yield crude 7-Chloro-3-methylbenzo[b]thiophene, which can be purified by distillation.[3]
Step 2: Radical Bromination of 7-Chloro-3-methylbenzo[b]thiophene
This step selectively introduces a bromine atom at the methyl group, creating a reactive handle for further transformations.
-
Causality behind Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and selective source of bromine radicals under free-radical conditions. Benzoyl peroxide acts as a radical initiator, which upon heating, generates phenyl radicals that abstract a hydrogen atom from the methyl group of the substrate, initiating the chain reaction. n-Heptane is chosen as a non-reactive solvent with a suitable boiling point for the reaction.[4]
Detailed Protocol:
-
In a reaction flask, dissolve 7-Chloro-3-methylbenzo[b]thiophene (1 equivalent) in n-heptane.[4]
-
Add a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents).[4]
-
Heat the mixture to reflux under irradiation with a light source (e.g., a 200W bulb) to promote radical initiation.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the refluxing mixture.[4]
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
The crude 3-(Bromomethyl)-7-chlorobenzo[b]thiophene can be purified by recrystallization from a suitable solvent system like petroleum ether.[4][5]
Step 3: Synthesis of this compound
This final and crucial step involves the conversion of the bromomethyl intermediate to the desired boronic acid. A plausible and efficient method involves reduction of the bromomethyl group followed by a lithiation-borylation sequence.
-
Causality behind Experimental Choices: The bromomethyl group must first be reduced to a methyl group to allow for selective functionalization at the 2-position. A subsequent deprotonation at the most acidic position (C2) of the benzothiophene ring using a strong organolithium base like n-butyllithium (n-BuLi) at low temperature generates a nucleophilic carbanion. This carbanion then attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. Finally, acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.
Detailed Protocol (Proposed):
-
Reduction of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene:
-
Dissolve 3-(Bromomethyl)-7-chlorobenzo[b]thiophene (1 equivalent) in a suitable solvent like THF.
-
Cool the solution to 0°C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain 7-chloro-3-methylbenzo[b]thiophene.
-
-
Lithiation and Borylation:
-
Dissolve 7-chlorobenzo[b]thiophene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour to ensure complete lithiation.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of aqueous HCl (1M) at 0°C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
-
Reactivity and Key Applications
The synthetic utility of this compound is primarily centered around the versatile reactivity of the boronic acid moiety, most notably in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[6] this compound serves as an excellent coupling partner with a variety of aryl and heteroaryl halides, providing access to a diverse range of 2-substituted benzothiophene derivatives.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Expert Insights on the Suzuki-Miyaura Coupling: The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. For electron-deficient benzothiophene boronic acids, a palladium catalyst with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, is often beneficial. The choice of base is also critical; inorganic bases like potassium carbonate or cesium carbonate are commonly employed to activate the boronic acid for transmetalation. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is frequently used to facilitate the dissolution of both the organic and inorganic reagents.
Optimized Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel under an inert atmosphere, add the aryl or heteroaryl halide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a temperature between 80-110°C and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-7-chlorobenzo[b]thiophene.
Applications in Drug Discovery
The benzothiophene core is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a key starting material for the synthesis of novel drug candidates.
1. Beta-Lactamase Inhibitors:
A significant area of application for benzothiophene boronic acids is in the development of inhibitors for β-lactamase enzymes.[1] These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics. The boronic acid moiety can form a reversible covalent bond with the active site serine residue of the β-lactamase, effectively inactivating the enzyme and restoring the efficacy of the antibiotic. While specific data for 7-chloro derivatives is limited in the provided search results, the parent benzo[b]thiophene-2-boronic acid has shown potent inhibition of AmpC β-lactamase with a Kᵢ value of 0.027 µM.[1]
2. Kinase Inhibitors:
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzothiophene scaffold has been successfully incorporated into a number of potent kinase inhibitors. While specific IC₅₀ values for kinase inhibitors derived directly from this compound are not available in the provided search results, the general class of benzothiophene derivatives has shown significant promise. For instance, certain benzothiophene derivatives have been identified as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2).
Structure-Activity Relationship (SAR) Insights:
The chlorine atom at the 7-position of the benzothiophene ring can significantly influence the biological activity of the resulting molecules. It can modulate the electronic properties of the aromatic system and provide an additional point of interaction with the target protein through halogen bonding. The 2-position, functionalized through the boronic acid, allows for the introduction of various substituents that can be tailored to optimize binding affinity and selectivity for the target kinase.
Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of conjugated organic molecules containing benzothiophene units make them attractive candidates for use in organic light-emitting diodes (OLEDs). The rigid and planar structure of the benzothiophene core can facilitate π-π stacking and improve charge transport properties, which are crucial for efficient device performance.
While specific performance data for OLEDs incorporating derivatives of this compound are not detailed in the provided search results, the broader class of thiophene-containing polymers has been investigated for OLED applications. These materials can be employed as emissive layers or as host materials in phosphorescent OLEDs. The introduction of a chlorine atom can influence the emission color and potentially enhance the stability of the material.
Future Directions in OLED Research:
The synthesis of novel copolymers incorporating the 7-chlorobenzo[b]thiophene moiety via Suzuki-Miyaura coupling represents a promising avenue for the development of new OLED materials. By systematically varying the co-monomers, it may be possible to fine-tune the emission wavelength, quantum efficiency, and operational lifetime of the resulting devices.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined synthetic pathway and the robust reactivity of its boronic acid group in Suzuki-Miyaura cross-coupling reactions provide a reliable platform for the construction of a diverse array of complex organic molecules. The demonstrated and potential applications of its derivatives in medicinal chemistry, particularly as β-lactamase and kinase inhibitors, underscore its significance in drug discovery. Furthermore, the inherent photophysical properties of the benzothiophene core suggest promising opportunities for the development of novel materials for organic electronics. This in-depth technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this important chemical entity.
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Synthesis of 7-Chloro-3-methylbenzo[b]thiophene. PrepChem.com. (URL: [Link])
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boronic esters - Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])
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The Suzuki Reaction - Chem 115 Myers. Harvard University. (URL: [Link])
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Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. (URL: [Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a - ResearchGate. (URL: [Link])
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Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs - RSC Publishing. (URL: [Link])
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BZB benzo[b]thiophene-2-boronic acid, BZD 5-aminomethyl... - ResearchGate. (URL: [Link])
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WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE - WIPO Patentscope. (URL: [Link])
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7-Chlorobenzo[b]thiophene-2-boronic Acid: A Scaffolding Approach for Novel Antifungal Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pressing Need for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The shared eukaryotic nature of fungal and human cells narrows the therapeutic window for many existing antifungal agents, often leading to significant host toxicity.[1] This underscores the urgent need for innovative therapeutic strategies that exploit unique fungal vulnerabilities. The benzothiophene scaffold, a privileged structure in medicinal chemistry, has demonstrated a broad spectrum of biological activities, including antifungal properties.[2][3] Concurrently, boronic acid derivatives have gained prominence as versatile pharmacophores, with several boron-containing drugs approved for clinical use.[4][5] This guide explores the therapeutic potential of 7-Chlorobenzo[b]thiophene-2-boronic acid, a molecule that synergistically combines the advantageous features of both a benzothiophene core and a boronic acid moiety, as a promising candidate for antifungal drug discovery.
Chemical Synthesis and Properties
A general approach for the synthesis of benzo[b]thiophene-2-carboxylic acids, which are precursors to the corresponding boronic acids, has been documented.[6] For instance, the synthesis of 6-chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of a substituted salicylaldehyde with ethyl bromomalonate, followed by saponification.[7] A similar strategy, starting from a 3-chloro-2-mercaptobenzaldehyde, could potentially yield the 7-chloro-benzo[b]thiophene scaffold. Subsequent conversion of a carboxylic acid or a halide at the 2-position to a boronic acid is a well-established transformation in organic synthesis, often involving lithium-halogen exchange followed by quenching with a trialkyl borate.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 936902-06-6 | [8] |
| Molecular Formula | C₈H₆BClO₂S | [8] |
| Molecular Weight | 212.46 g/mol | [8] |
Antifungal Potential and Proposed Mechanism of Action
The antifungal activity of this compound is hypothesized to stem from a dual-action mechanism, leveraging the properties of both its core structural components.
The Role of the Benzothiophene Scaffold
Benzothiophene derivatives are known to exhibit a wide range of antimicrobial activities.[9][10] Their planar, aromatic structure allows for intercalation into biological macromolecules, potentially disrupting cellular processes. The chlorine atom at the 7-position can enhance the lipophilicity of the molecule, facilitating its passage through the fungal cell membrane and cell wall. Structure-activity relationship (SAR) studies on other antifungal benzothiophenes have indicated that the nature and position of substituents on the benzothiophene ring are critical for determining the potency and spectrum of activity.
The Boronic Acid Moiety: A Versatile Pharmacophore
Boronic acids are known to form reversible covalent bonds with diols, a key interaction that underlies their biological activity.[5] In the context of antifungal drug discovery, this reactivity can be harnessed to target essential fungal enzymes that possess key serine, threonine, or tyrosine residues in their active sites.
A prominent example of a boron-containing antifungal is tavaborole, which inhibits fungal leucyl-tRNA synthetase (LeuRS), thereby halting protein synthesis.[4] It is plausible that this compound could exert its antifungal effect through a similar mechanism, targeting a vital fungal enzyme. Recent studies on other boronic acid derivatives have also pointed towards the disruption of mitochondrial function and energy metabolism as a potential antifungal mechanism. This involves the impairment of key enzymes in the electron transport chain, leading to a decrease in intracellular ATP levels and ultimately, cell death.
Caption: Proposed dual-action antifungal mechanism of this compound.
Experimental Protocols for Antifungal Evaluation
A systematic evaluation of the antifungal properties of this compound requires a series of well-defined in vitro experiments.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal cells or conidia in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL for yeast and 0.4-5 x 10⁴ conidia/mL for molds.
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of drug concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control (fungal inoculum without the drug) and a negative control (medium only).
-
Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the drug in which there is no visible growth.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Expected Data Output (Template):
| Fungal Species | MIC (µg/mL) of this compound |
| Candida albicans (ATCC 90028) | To be determined |
| Fluconazole-resistant C. albicans | To be determined |
| Candida glabrata (ATCC 90030) | To be determined |
| Aspergillus fumigatus (ATCC 204305) | To be determined |
| Trichophyton rubrum | To be determined |
In Vitro Cytotoxicity Assay
To assess the selectivity of the antifungal compound, it is crucial to evaluate its cytotoxicity against mammalian cells.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a 96-well plate.
-
Allow the cells to adhere and reach a desired confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Expected Data Output (Template):
| Mammalian Cell Line | IC₅₀ (µM) of this compound |
| HEK293 (Human Embryonic Kidney) | To be determined |
| HepG2 (Human Hepatocellular Carcinoma) | To be determined |
Future Outlook
This compound represents a promising starting point for the development of a new class of antifungal agents. Its unique combination of a benzothiophene scaffold and a boronic acid functional group offers the potential for a novel mechanism of action and a favorable safety profile. Further investigation into its synthesis, antifungal spectrum, mechanism of action, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel antifungal candidates.
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Unlocking Synthetic Pathways: Exploring the Reactivity of the C-B Bond in 7-Chlorobenzo[b]thiophene-2-boronic Acid
An In-Depth Technical Guide
Abstract
7-Chlorobenzo[b]thiophene-2-boronic acid is a pivotal building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. Its utility is fundamentally dictated by the reactivity of its carbon-boron (C-B) bond. This guide provides an in-depth exploration of this reactivity, focusing on the mechanistic principles, practical applications, and potential challenges. We will dissect the electronic influences on the C-B bond, detail the kinetics and catalyst requirements for its most crucial transformation—the Suzuki-Miyaura cross-coupling—and examine the prevalent side reaction of protodeboronation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile heterocyclic boronic acid.
Structural and Electronic Landscape
The reactivity of this compound is a direct consequence of its molecular architecture. The molecule integrates three key features: a boronic acid group at the 2-position, a fused benzothiophene heterocyclic system, and a chlorine atom at the 7-position.
-
The Benzothiophene Core : This fused aromatic system is electron-rich and acts as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active molecules.[1] The sulfur heteroatom influences the electronic distribution of the entire ring system.
-
The Boronic Acid Moiety : Positioned at the electron-rich 2-position of the thiophene ring, the C-B bond is inherently polarized, making the carbon atom nucleophilic and the boron atom electrophilic. This polarity is the cornerstone of its utility in transition metal-catalyzed reactions.
-
The 7-Chloro Substituent : The chlorine atom exerts a dual electronic effect. It is an inductively electron-withdrawing group, which can influence the overall electron density of the aromatic system. This can subtly impact the rate of key steps in catalytic cycles, such as oxidative addition in cross-coupling reactions.
Understanding these intrinsic properties is crucial for predicting reactivity and rationally designing reaction conditions.
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The premier application of the C-B bond in this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[2] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Mechanistic Considerations
The successful coupling of this compound with an aryl halide (Ar-X) is governed by the efficiency of each step in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition : A Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. This step is often rate-limiting, especially when using less reactive aryl chlorides.[4]
-
Transmetalation : The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium(II) center. This requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex ([ArB(OH)₃]⁻).[5]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[3]
Causality in Experimental Design: Coupling with Chloroarenes
Coupling reactions involving chloroarenes are economically advantageous but mechanistically challenging due to the strength of the C-Cl bond.[6] This necessitates the use of highly active catalyst systems.
-
Expert Catalyst Selection : Standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] The oxidative addition to a C-Cl bond requires catalysts that are both electron-rich and sterically bulky. Modern catalyst systems often employ bulky dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for cleaving the strong C-Cl bond.[3][8]
-
Role of the Base : The base is not merely a spectator. It plays a critical role in the transmetalation step by converting the boronic acid to the more reactive boronate species.[2][5] Strong bases like phosphates (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃) are commonly employed. The choice of base can significantly impact yield, and its strength must be sufficient to facilitate transmetalation without promoting excessive side reactions.
Data Presentation: Typical Reaction Conditions
| Parameter | Condition | Rationale & Citation |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable sources of Pd(0). |
| Ligand | SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphines. | Essential for activating the C-Cl bond for oxidative addition.[7][8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. Phosphates are often effective for challenging couplings.[8] |
| Solvent | Toluene, Dioxane, THF, often with a small amount of water. | Water can aid in dissolving the base and facilitating the formation of the active boronate species.[9] |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to overcome the activation energy for the oxidative addition of aryl chlorides.[10] |
Experimental Protocol: A Validating Workflow
The following protocol for a Suzuki-Miyaura coupling of this compound with 4-chloroanisole serves as a representative example.
Caption: Step-by-step experimental workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl chloride (1.1 eq), potassium phosphate (K₃PO₄, 3.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with nitrogen or argon. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed solvents (e.g., toluene/water 10:1) via syringe. Degassing prevents oxygen from interfering with the catalytic cycle.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and wash the organic layer with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.
A Competing Pathway: The Reactivity of Protodeboronation
A significant and often undesired side reaction for aryl boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[11] This reaction consumes the starting material, reducing the overall yield of the desired cross-coupling product.
Mechanism of Protodeboronation
Protodeboronation can be catalyzed by either acid or base, with the base-catalyzed pathway being more relevant under the conditions of Suzuki-Miyaura coupling.[11][12]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
The process is typically initiated by a pre-equilibrium between the boronic acid and a hydroxide ion to form the boronate.[11] This is followed by a rate-limiting reaction where the boronate reacts with a proton source, usually water, to cleave the C-B bond.[11][12] The propensity for a given boronic acid to undergo protodeboronation is highly dependent on the electronic nature of the aryl group.[13]
Mitigating Protodeboronation
Understanding the kinetics of protodeboronation allows for the implementation of strategies to minimize its impact:
-
Anhydrous Conditions : In some cases, using anhydrous solvents and bases can suppress this side reaction, though this can make the transmetalation step less efficient.
-
Use of Boronic Esters : Converting the boronic acid to an ester (e.g., a pinacol ester) can increase its stability and slow the rate of protodeboronation.[13] These esters can then participate directly in the coupling reaction or hydrolyze in situ to generate the boronic acid slowly.
-
Reaction Time and Temperature : Prolonged reaction times at high temperatures can increase the extent of protodeboronation. Optimizing the reaction to proceed as quickly as possible is beneficial.
Applications in Drug Discovery and Beyond
The synthetic utility of this compound is underscored by its application as a key intermediate. The benzo[b]thiophene core is found in numerous pharmacologically active agents, exhibiting anti-inflammatory, antimicrobial, and anti-cancer properties.[14][15]
Specifically, this boronic acid is a precursor for compounds related to the antifungal agent Sertaconazole.[1] Furthermore, this compound itself has been identified as a potent inhibitor of β-lactamase enzymes, which are responsible for bacterial resistance to antibiotics like penicillin.[16] Its boronic acid functional group can form a reversible covalent bond with a key serine residue in the enzyme's active site, deactivating it and restoring the efficacy of β-lactam antibiotics.[16]
Conclusion
The C-B bond in this compound is a versatile functional handle whose reactivity is central to its synthetic value. While its primary role is in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, its utility is tempered by the potential for protodeboronation. A thorough understanding of the underlying mechanisms of both the desired coupling and the undesired side reactions is paramount. By making informed choices regarding catalyst systems, bases, and reaction conditions, researchers can effectively harness the reactivity of this important building block to advance programs in drug discovery, materials science, and beyond.
References
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- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Unknown. (2022). Protodeboronation of (Hetero)
- Wikipedia. (n.d.).
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- Unknown. (n.d.). Formation of C–B, C–C, and C–X Bonds from Nonstabilized Aryl Radicals Generated from Diaryl Boryl Radicals. ACS Central Science.
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- Unknown. (2026). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Source.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Thiemann, T., Tanaka, Y., Hisaindee, S., & Kaabic, M. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst.
- Unknown. (n.d.). Synthesis of (7-chlorobenzo[b]thiophen-2-yl) boronic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Unknown. (n.d.).
- Indolese, A. (1997). Suzuki-type coupling of chloroarenes with arylboronic acids catalysed by nickel complexes. Tetrahedron Letters.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
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- Unknown. (n.d.). Initial attempts at the Suzuki–Miyaura reaction of chloroheteroarenes.
- Unknown. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications.
- Unknown. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Unknown. (2019).
- Unknown. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.
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- BOC Sciences. (n.d.). CAS 90407-15-1 7-Chlorobenzo[b]thiophene-2-carboxylic acid.
- Unknown. (n.d.). Therapeutic importance of synthetic thiophene. PMC - PubMed Central.
- Bhagwat, J. K., & Ambre, M. B. (2023).
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Using 7-Chlorobenzo[b]thiophene-2-boronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Benzo[b]thiophenes and the Suzuki-Miyaura Coupling
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block in medicinal chemistry. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide offers a powerful tool for the synthesis of complex molecules with high functional group tolerance and stereospecificity.[3][4]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling protocol utilizing 7-Chlorobenzo[b]thiophene-2-boronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into optimizing reaction conditions for the synthesis of novel biaryl and heteroaryl benzo[b]thiophene derivatives.
Mechanistic Overview: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][5] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2][3]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[2][3] The base plays a crucial role in forming a more nucleophilic "ate" complex from the boronic acid, facilitating this transfer.[6][7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Sources
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- 8. researchgate.net [researchgate.net]
Palladium catalysts for 7-Chlorobenzo[b]thiophene-2-boronic acid cross-coupling
Application Notes & Protocols
Topic: Palladium Catalysts for 7-Chlorobenzo[b]thiophene-2-boronic acid Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The functionalization of this core structure is crucial for modulating biological activity and material properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3] This guide provides a detailed examination of the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. We delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of various catalyst systems, and present a robust, optimized protocol for researchers. The primary challenge in this transformation lies in the activation of the inert C(sp²)–Cl bond, which necessitates the use of specialized, highly active palladium catalysts.[4][5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (7-Chlorobenzo[b]thiophene) to a coordinatively unsaturated 14-electron Pd(0) complex. This step, often the rate-determining one, forms a square planar 16-electron Pd(II) species.[6] The reactivity of aryl halides follows the order I > Br > OTf >> Cl, making the cleavage of the strong C-Cl bond the principal challenge.[6][7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (the benzo[b]thiophene moiety from the boronic acid) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base (e.g., K₃PO₄, Cs₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex. This forms the new C-C bond in the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Cross-Coupling of an Aryl Chloride
The successful coupling of an aryl chloride like 7-Chlorobenzo[b]thiophene requires careful optimization of several reaction parameters to overcome the high activation barrier of the C-Cl bond.
-
Palladium Catalyst & Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The breakthrough in this area came with the development of bulky and electron-rich ligands that promote the challenging oxidative addition step and subsequent reductive elimination.[5]
-
Bulky Monophosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) have proven effective.[8]
-
Buchwald Biarylphosphines: A premier class of ligands, including SPhos, XPhos, and RuPhos, are highly effective for coupling sterically hindered and unactivated aryl chlorides, often allowing for reactions at lower temperatures and catalyst loadings.[5][9]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form stable palladium complexes, showing high activity for aryl chloride activation.[4]
-
-
Choice of Base: The base plays a critical role in the transmetalation step. For challenging couplings, stronger bases are often required.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many Suzuki couplings involving aryl chlorides.[4]
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): Often used to minimize side reactions, particularly the protodeboronation of sensitive heterocyclic boronic acids.[10]
-
-
Solvent System: The choice of solvent influences catalyst solubility, reaction rate, and side reactions.
-
Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are commonly used, often with the addition of water.[11] The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species.
-
Alcohol/Water Mixtures: Systems like aqueous n-butanol have been shown to be highly efficient for coupling heteroaryl chlorides, offering the added benefit of easier product separation from a biphasic mixture.[12]
-
Comparative Analysis of Catalyst Systems
The selection of the catalyst system is paramount for achieving high yields. Below is a summary of representative systems applicable to the Suzuki-Miyaura coupling of aryl chlorides with aryl/heteroaryl boronic acids.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Excellent | [10] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Excellent | [13] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 100 | Good-Excellent | [8] |
| [PdCl₂(NHC)] | (e.g., IPr) | K₃PO₄ | Dioxane | 80-110 | Good-Excellent | [4] |
| Pd(dppf)Cl₂ | None | Na₂CO₃/Na₃PO₄ | Dioxane/H₂O | 80-100 | Moderate-Good | [14] |
Yields are generalized based on literature for similar aryl chloride couplings and may vary for the specific substrate.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the cross-coupling of 7-Chlorobenzo[b]thiophene with an arylboronic acid using a highly active Buchwald-type catalyst system.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 7-Aryl-benzo[b]thiophene-2-boronic acid derivatives
Reagents and Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., Bromobenzene as a sample partner)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate, tribasic (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 7-Chlorobenzo[b]thiophene (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix Palladium(II) Acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) to the flask.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient degassing (O₂ present); Poor quality reagents/solvents. | Use a fresh catalyst/ligand. Ensure the system is thoroughly degassed. Use anhydrous solvents. |
| C-Cl bond not activating. | Increase temperature. Switch to a more active ligand (e.g., XPhos, NHC). Increase catalyst loading slightly (e.g., to 3-5 mol%). | |
| Protodeboronation | Presence of excess water or protic sources; Reaction too slow. | Use an anhydrous base (K₃PO₄) or a fluoride source (CsF). Use a more active catalyst to accelerate the desired coupling over the side reaction. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing technique. Ensure a strict inert atmosphere is maintained. |
| Complex Product Mixture | Side reactions; Product degradation at high temperature. | Lower the reaction temperature and extend the reaction time. Re-evaluate the choice of base and solvent. |
Safety Precautions
-
Reagent Handling: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Reactions under inert gas should be handled with care. Ensure proper setup to avoid pressure buildup.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, according to institutional guidelines.
References
-
Barrett, A. G. M., et al. (2003). Efficient Dendritic Diphosphino Pd(II) Catalysts for the Suzuki Reaction of Chloroarenes. Organic Letters - ACS Publications. Available at: [Link]
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LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Valdés, C. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
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Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Malig, T. C. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Syracuse University. Available at: [Link]
-
Fletcher, S. P., & Pulis, A. P. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Chemistry. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
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Knapp, D. M., et al. (2008). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access. Available at: [Link]
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Roque, J. B., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
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Smith, A. B., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
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Macdowell, D. W. H., & Greenwood, T. D. (1965). A synthesis of 7-substituted benzo[b]thiophene derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Aliyeva, G., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
-
Aliyeva, G., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. ResearchGate. Available at: [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. Available at: [Link]
-
Toyota, K., et al. (2019). Unexpected Formation of 4,7-Dihalobenzo[B]Thiophenes Using Ohira-Bestmann Reagent and Reactivity of The Halogen-Substituted Benzo[B]Thiophenes in Suzuki-Miyaura Coupling with Phenylboronic Acid. ResearchGate. Available at: [Link]
-
Jia, X., et al. (2025). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Publishing. Available at: [Link]
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The Crucial Role of the Base in Suzuki Reactions with 7-Chlorobenzo[b]thiophene-2-boronic Acid: An Application and Protocol Guide
Introduction: The Significance of Substituted Benzo[b]thiophenes
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The ability to precisely functionalize this heterocyclic system is paramount for developing novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a direct route to biaryl and heteroaryl structures.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of bases for the Suzuki-Miyaura coupling of 7-Chlorobenzo[b]thiophene-2-boronic acid with various aryl and heteroaryl halides. As the chloro-substituent on the benzo[b]thiophene ring can render the coupling more challenging compared to bromo or iodo analogs, careful optimization of reaction parameters, particularly the choice of base, is critical for achieving high yields and reaction efficiency.[2]
The Mechanistic Imperative of the Base in the Suzuki-Miyaura Catalytic Cycle
The base is not a mere spectator in the Suzuki-Miyaura reaction; it is an essential activator in the catalytic cycle. Its primary role is to facilitate the crucial transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3] In the absence of a base, this step is often prohibitively slow.[4]
The mechanism involves the formation of a more nucleophilic boronate species from the boronic acid.[5] This activation enhances the polarization of the organic ligand on the boron atom, making it more readily transferred to the electrophilic palladium(II) complex that is formed after the initial oxidative addition step.[6]
The choice of base can influence the reaction in several ways:
-
Formation of the Active Boronate: Different bases exhibit varying efficiencies in forming the reactive [R-B(OH)3]- or related boronate species.[5]
-
Catalyst Activity and Stability: The base can affect the palladium catalyst's stability and turnover rate. Strong bases like hydroxides can sometimes lead to catalyst degradation or promote side reactions, especially with sensitive substrates.[6]
-
Solubility: The solubility of the inorganic base in the reaction solvent is a critical factor. Poorly soluble bases may lead to slower reaction kinetics.[6]
Comparative Analysis of Bases for Benzo[b]thiophene Coupling
The selection of an optimal base is substrate-dependent. For the coupling of C2-substituted benzo[b]thiophenes, a systematic study has shown significant variation in reaction yield based on the chosen base.[6] The following table summarizes the performance of common inorganic bases in a model Suzuki-Miyaura reaction involving a benzo[b]thiophene derivative.
| Base | Chemical Formula | Key Characteristics | Typical Yield (%) |
| Cesium Carbonate | Cs₂CO₃ | Strong base with high solubility in organic solvents. Often provides the highest yields, especially for challenging substrates. Its ability to work well in both electron-poor and electron-rich systems makes it a popular choice despite its higher cost.[6] | >95 |
| Potassium Phosphate | K₃PO₄ | A moderately strong base, often used in couplings with sensitive functional groups. It is a reliable choice, though it may result in slightly lower yields compared to Cs₂CO₃ in some cases.[6] | 85-90 |
| Potassium Hydroxide | KOH | A very strong protic base that can accelerate oxidative addition and transmetalation. However, its high reactivity can lead to the degradation of sensitive functional groups (e.g., aldehydes, esters) and the catalyst, potentially reducing the overall yield.[6] | 70-80 |
| Sodium Carbonate | Na₂CO₃ | A cost-effective and commonly used base. Its primary drawback is poor solubility in many organic solvents, which can lead to slower reaction kinetics and moderate yields.[6] | 60-70 |
Data is based on the findings from an optimization study on C2-substituted benzo[b]thiophene derivatives.[6]
For the Suzuki-Miyaura coupling of benzo[b]thiophene derivatives, particularly with less reactive chloro-substituents, Cesium Carbonate (Cs₂CO₃) emerges as the superior base. Its high solubility ensures effective deprotonation and catalyst turnover, leading to consistently higher yields.[6] While more expensive, the enhanced performance often justifies the cost in the context of drug discovery and development where yield and purity are paramount.
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is based on optimized conditions for the coupling of C2-substituted benzo[b]thiophenes, which have been shown to provide excellent yields.[6]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Cesium Carbonate (2.0 equiv), Palladium(II) Acetate (2 mol%), and SPhos (4 mol%).
-
Scientist's Note: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for activating the palladium catalyst, especially when coupling less reactive aryl chlorides.[6]
-
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is essential to prevent the oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed solvent mixture of THF and water (4:1 v/v) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (typically a 0.1 M concentration with respect to the limiting reagent).
-
Scientist's Note: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[7]
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer, and wash it with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure coupled product.
Troubleshooting and Further Optimization
-
Low Yield: If the yield is low, ensure all reagents are pure and the solvents are anhydrous and properly degassed. The catalyst and ligand quality are also critical. Consider increasing the catalyst loading slightly (e.g., to 3-5 mol%).
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-deficient or some heteroaryl boronic acids.[4] Using milder bases like K₃PO₄ or ensuring the reaction is not overheated can sometimes mitigate this issue.
-
Alternative Catalyst Systems: While the Pd(OAc)₂/SPhos system is highly effective, other catalyst systems such as Pd(PPh₃)₄ can also be used, although they may require different reaction conditions and may be less effective for chloro-substrates.[6]
Conclusion
The strategic selection of the base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. Experimental evidence strongly suggests that Cesium Carbonate is the base of choice for this class of compounds, offering superior yields due to its high reactivity and solubility.[6] By following the optimized protocol provided, researchers can reliably synthesize a diverse range of C2-functionalized 7-chlorobenzo[b]thiophenes, paving the way for the development of new and innovative molecules in the pharmaceutical and materials science fields.
References
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Alasgarova, G., Mehraliyeva, G., Ünlü, Z. B., Hasanova, U. A., Aliyeva, S., İbrahimli, Z., ... & Babayev, H. (2024). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Wikipedia. (2024). Suzuki reaction. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
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Couto, C. G., da Silva, A. B. F., & da Silva, J. F. M. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 3(9), 11955–11961. Available at: [Link]
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Thomas, S. P., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1273–1284. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling reaction in K2CO3 : EG(1 : 10). Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Dent, T. J. (2018). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
ResearchGate. (n.d.). Chapter 5 Thiophenes and benzo[ b]thiophenes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Available at: [Link]
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ResearchGate. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]
-
Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 7-Chlorobenzo[b]thiophene-2-boronic acid
Introduction: The Strategic Importance of Biaryl Moieties in Modern Chemistry
Biaryl structures are a cornerstone of contemporary chemical and pharmaceutical sciences, forming the backbone of numerous high-value compounds, including liquid crystals, organic light-emitting diodes (OLEDs), and, most notably, a wide array of therapeutic agents.[1][2] Their prevalence in drug discovery is particularly striking, with the biaryl motif present in antiviral, antihypertensive, and antifungal medications.[2] The precise arrangement of the two aryl rings allows for the creation of molecules with specific three-dimensional conformations that can potently and selectively interact with biological targets. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical C(sp²)–C(sp²) bond that defines these structures, prized for its mild conditions, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][3][4]
This guide provides a comprehensive overview and a detailed protocol for the synthesis of biaryl compounds utilizing a specialized building block: 7-Chlorobenzo[b]thiophene-2-boronic acid. The benzothiophene core is a significant pharmacophore in its own right, and its combination with other aryl systems via the Suzuki-Miyaura reaction opens avenues for the creation of novel molecular architectures with unique biological and material properties.[5] We will delve into the mechanistic underpinnings of this powerful reaction, provide a field-tested experimental protocol, and offer insights into optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling is a sophisticated, multi-step process orchestrated by a palladium catalyst.[6] The catalytic cycle, which elegantly regenerates the active catalyst, can be broken down into three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[6] Understanding these steps is paramount for rational optimization and troubleshooting of the reaction.
-
Oxidative Addition : The cycle commences with the active Palladium(0) catalyst, typically stabilized by phosphine ligands, inserting itself into the bond between the aryl group and the halide (or triflate) of the coupling partner (Ar¹-X). This step oxidizes the palladium from its 0 to +2 oxidation state, forming a square planar organopalladium(II) complex. The reactivity of the halide in this rate-determining step generally follows the trend I > Br > OTf >> Cl.[7]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The boronic acid (Ar²-B(OH)₂) must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[8] This "ate" complex then reacts with the Pd(II) complex from the previous step, exchanging its halide ligand for the aryl group from the boronate.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) center are expelled as the newly formed biaryl product (Ar¹-Ar²). This process reduces the palladium back to its catalytically active 0 oxidation state, allowing it to re-enter the catalytic cycle.
Below is a visual representation of this catalytic pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Aryl-7-chlorobenzo[b]thiophenes
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required depending on the specific electronic and steric properties of the aryl bromide used.
Materials and Reagents:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the chosen aryl bromide (1.0 equivalent), and Cesium Carbonate (2.0 equivalents).
-
Catalyst Preparation : In a separate vial, briefly mix Palladium(II) Acetate (2 mol%) and SPhos (4 mol%) in a small amount of THF. This pre-formation of the active catalyst can improve reaction efficiency.
-
Inerting the System : Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free atmosphere.
-
Addition of Solvents and Catalyst : Under the inert atmosphere, add anhydrous THF and degassed water to the reaction vessel to form a 4:1 to 5:1 THF/H₂O mixture. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent). Add the pre-mixed catalyst solution via syringe.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation: A Guide to Reaction Parameters
The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes common parameters that have proven effective for the coupling of benzo[b]thiophene derivatives and can serve as a starting point for optimization.[2]
| Parameter | Reagent/Condition | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, RuPhos, XPhos | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and promote the oxidative addition step, especially with less reactive aryl chlorides or sterically hindered substrates.[9] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | A base is essential for activating the boronic acid to form the boronate.[8] Cs₂CO₃ is often highly effective due to its high solubility in the reaction medium. |
| Solvent System | THF/H₂O, Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typical. The organic solvent solubilizes the reactants, while water helps to dissolve the base and facilitate the formation of the active boronate species. |
| Temperature | 65 - 110 °C | Higher temperatures are often required to drive the reaction to completion, particularly for less reactive coupling partners like aryl chlorides. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of base or solvent | - Use a pre-catalyst or ensure complete reduction of the Pd source.- Thoroughly degas solvents and maintain a positive pressure of inert gas.- Screen alternative bases (e.g., K₃PO₄) and solvent systems. |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions (hydrolysis of the C-B bond). | - Use a milder base (e.g., K₂CO₃).- Decrease the reaction temperature or time.- Use the corresponding boronic ester (e.g., pinacol ester), which can be more stable.[4] |
| Homocoupling of Boronic Acid | - Oxygen present in the reaction mixture. | - Ensure the reaction is run under strictly anaerobic conditions. |
| Formation of Byproducts | - Side reactions due to high temperatures or prolonged reaction times. | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(46), 15295–15308. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Retrieved from [Link]
-
Yilmaz, F., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-13. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Li, W., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organic Chemistry, 71(21), 8024-8029. Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Reddy, K. S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2598-2605. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14729-14745. Retrieved from [Link]
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- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of Heterocycles using 7-Chlorobenzo[b]thiophene-2-boronic acid
Preamble: The Strategic Value of the Benzothiophene Scaffold in Modern Chemistry
The benzo[b]thiophene core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with profound biological activity.[1][2] Its derivatives are integral to pharmaceuticals ranging from anti-inflammatory and antimicrobial agents to potential treatments for neurodegenerative diseases like Alzheimer's.[1][2][3] Specifically, the 7-chloro substituted variant, 7-Chlorobenzo[b]thiophene, offers a unique combination of electronic properties and a strategic point for further molecular elaboration.
This guide provides an in-depth exploration of the functionalization of diverse heterocyclic systems using 7-Chlorobenzo[b]thiophene-2-boronic acid . We will move beyond a simple recitation of steps to dissect the underlying principles of the key reaction methodology—the Suzuki-Miyaura cross-coupling—offering field-proven protocols and insights to empower researchers in drug discovery and materials science. The objective is to provide a self-validating framework for the synthesis of novel C-C coupled bi-heterocyclic molecules.
The Cornerstone Reaction: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and reliability in forging carbon-carbon bonds.[4][5][6] This palladium-catalyzed reaction couples an organoboron compound (in our case, this compound) with an organic halide or triflate (our heterocyclic partner).[4]
The Catalytic Engine: Unpacking the Mechanism
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is a symphony of three main stages involving the palladium catalyst, which cycles between its Pd(0) and Pd(II) oxidation states.[7][8]
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the heterocyclic partner (Het-X). This oxidizes the palladium to Pd(II), forming a new organopalladium complex.[7][8][9]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species. This species then exchanges its organic group (the 7-chlorobenzo[b]thiophene) with the halide on the palladium complex.[8][9][10]
-
Reductive Elimination: The two organic partners, now bound to the same palladium center, couple to form the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of 2-(7-Chlorobenzo[b]thiophen-2-yl)pyridine
This section provides a robust, self-validating protocol for the coupling of this compound with 2-bromopyridine, a common heterocyclic partner.
Objective
To synthesize 2-(7-Chlorobenzo[b]thiophen-2-yl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, establishing a reliable methodology for creating C-C bonds between these two valuable scaffolds.
Materials & Equipment
| Reagents | Equipment |
| This compound (1.2 eq) | Round-bottom flask with reflux condenser |
| 2-Bromopyridine (1.0 eq) | Magnetic stirrer hotplate |
| Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) | Inert gas line (Argon or Nitrogen) |
| SPhos (4 mol%) | Schlenk line or glovebox |
| Cesium Carbonate (Cs₂CO₃) (3.0 eq) | Syringes and needles |
| Tetrahydrofuran (THF), anhydrous | Separatory funnel |
| Water, degassed | Rotary evaporator |
| Ethyl acetate, HPLC grade | Silica gel for column chromatography |
| Brine (saturated NaCl solution) | Thin Layer Chromatography (TLC) plates & chamber |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard laboratory glassware |
Experimental Workflow Diagram
Caption: Standard workflow for Suzuki-Miyaura coupling and product isolation.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, 2-bromopyridine, Cesium Carbonate, Palladium(II) Acetate, and SPhos.
-
Seal the flask with a rubber septum and attach it to a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
Senior Scientist's Note: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It stabilizes the palladium catalyst and promotes the often rate-limiting oxidative addition and reductive elimination steps, leading to higher yields.[11] Oxygen can deactivate the Pd(0) catalyst, making a thoroughly inert atmosphere essential for reproducibility.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add anhydrous THF, followed by degassed water, to the flask to create a 4:1 THF/H₂O solvent mixture.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.[12]
Senior Scientist's Note: A biphasic solvent system like THF/water is common. The water helps to dissolve the inorganic base (Cs₂CO₃), while the THF solubilizes the organic reagents. Degassing the solvents (e.g., by sparging with argon for 30 minutes) is a non-negotiable step to prevent catalyst oxidation.
-
-
Reaction Monitoring:
-
Periodically, take a small aliquot from the reaction mixture via syringe and spot it on a TLC plate.
-
Develop the plate using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Monitor for the consumption of the 2-bromopyridine starting material. The reaction is complete when the starting material spot is no longer visible under UV light. LC-MS can also be used for more precise monitoring.[12]
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[12]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford the final product, 2-(7-Chlorobenzo[b]thiophen-2-yl)pyridine, typically as a solid.
-
Data Summary: Optimizing for Diverse Heterocycles
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of reaction parameters. The following table summarizes optimized conditions for coupling this compound with various classes of heterocyclic halides, based on established literature.[11]
| Heterocyclic Partner (Example) | Catalyst System (mol%) | Base (eq.) | Solvent System | Temp (°C) | Typical Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (3.0) | THF / H₂O (4:1) | 90 | 85-95 |
| 5-Bromopyrimidine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane / H₂O (3:1) | 100 | 75-85 |
| 5-Bromoindole (N-protected) | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3.0) | Toluene | 110 | 80-90 |
| 2-Chloropyrazine | Buchwald G3 Precat. (2) | K₃PO₄ (3.0) | Dioxane | 100 | 70-80 |
Trustworthiness Principle: The parameters listed above serve as robust starting points. For any new heterocyclic partner, it is advisable to perform a small-scale optimization screen, varying the catalyst/ligand combination, base, and solvent to maximize yield. Factors like the electronic nature (electron-rich vs. electron-deficient) and steric hindrance of the heterocycle will significantly influence the optimal conditions.
Product Validation: Standard Characterization
The identity and purity of the synthesized 2-heteroaryl-7-chlorobenzo[b]thiophene must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the proton signal corresponding to the C-H at the coupling position of the heterocycle and the appearance of characteristic aromatic signals for the coupled product are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the new molecule.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound.
References
-
Gundogdu, A. S., et al. (2020). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Chemistry LibreTexts (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Google Patents (2021). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
National Center for Biotechnology Information (2009). Functionalized thiophene-based[13]helicene: chirooptical properties versus electron delocalization. PubMed. [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Kaunas University of Technology (2023). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]
-
Royal Society of Chemistry (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
AA Blocks (2019). Recent Developments in the Chemistry of Boron Heterocycles. [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
Royal Society of Chemistry (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
-
National Center for Biotechnology Information (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH. [Link]
-
Beilstein Journals (2023). Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. [Link]
-
ResearchGate (2020). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
National Center for Biotechnology Information (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. [Link]
-
The Nobel Prize (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
National Center for Biotechnology Information (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
-
ResearchGate (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
YouTube (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
National Center for Biotechnology Information (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
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Topic: 7-Chlorobenzo[b]thiophene-2-boronic acid in the Synthesis of Organic Semiconductors
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Role of Benzothiophene Building Blocks in Advanced Materials
The field of organic electronics is driven by the rational design of molecular building blocks that dictate the ultimate performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Among the vast library of heterocyclic scaffolds, benzo[b]thiophene has emerged as a privileged core structure. Its fused bicyclic system imparts rigidity and promotes π-orbital overlap, which is essential for efficient charge transport. The incorporation of a boronic acid moiety at the 2-position transforms this scaffold into a versatile monomer for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This document provides a detailed guide to the application of 7-Chlorobenzo[b]thiophene-2-boronic acid, a specialized building block for creating high-performance organic semiconductors. The presence of the chlorine atom at the 7-position offers a valuable handle for fine-tuning the material's electronic properties through its electron-withdrawing nature or by serving as a site for further functionalization. We will explore the synthesis of this key intermediate, its polymerization via Suzuki coupling, and the characterization and application of the resulting conjugated polymers in electronic devices.
Part 1: Synthesis of this compound
The synthesis of aryl boronic acids is a cornerstone of modern organic chemistry.[1] A common and effective strategy involves a halogen-metal exchange followed by quenching with a trialkyl borate. This protocol outlines a representative synthesis starting from the corresponding bromo-substituted precursor, 2-bromo-7-chlorobenzo[b]thiophene.
Experimental Protocol: Synthesis of (7-chloro-1-benzothiophen-2-yl)boronic acid
Materials:
-
2-Bromo-7-chlorobenzo[b]thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2-bromo-7-chlorobenzo[b]thiophene (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using an acetone/dry ice bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. Successful lithiation is critical for the subsequent borylation step.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature, then allowed to warm slowly to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated and extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield this compound as a solid.
Causality Behind Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, such as water. Strict anhydrous conditions are mandatory to prevent quenching the reagent and ensure efficient halogen-metal exchange.
-
Low Temperature (-78 °C): The lithiation step is performed at low temperature to prevent side reactions, such as the decomposition of the organolithium intermediate.
-
Borate Ester Quench: Trialkyl borates are excellent electrophiles for trapping the organolithium species, leading to the formation of a boronate ester intermediate, which is then hydrolyzed to the desired boronic acid.[2]
Caption: Synthetic pathway for this compound.
Part 2: Suzuki-Miyaura Polycondensation for Organic Semiconductors
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[3][4] In polymer chemistry, it is widely used for "step-growth" polymerization to create conjugated polymers with well-defined structures.[5] this compound serves as an "A-A" type monomer that can be copolymerized with a dibrominated "B-B" type comonomer.
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center (which requires base activation), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Benzothiophene-based Copolymer
This protocol describes the synthesis of a copolymer using this compound and a generic dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene).
Materials:
-
This compound (1.0 eq)
-
Dibromo-aromatic comonomer (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂), catalyst
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), ligand
-
Cesium carbonate (Cs₂CO₃), base
-
Toluene and deionized water (solvent mixture)
-
Phenylboronic acid (end-capping agent)
-
Methanol (for precipitation)
-
Soxhlet extraction apparatus (with acetone, hexane, and chloroform)
Procedure:
-
Reagent Preparation: In a Schlenk flask, add this compound (1.0 eq), the dibromo-comonomer (1.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Degassing: The flask is sealed, and the atmosphere is replaced with argon or nitrogen. This is typically done by evacuating and backfilling the flask three times. This step is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Base Addition: Degassed toluene and a degassed aqueous solution of Cs₂CO₃ (3.0 eq) are added via cannula. The biphasic mixture is vigorously stirred.
-
Polymerization: The reaction mixture is heated to 90-100 °C and stirred for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-Capping: To control the molecular weight and terminate the polymer chains, a small amount of phenylboronic acid is added, and the reaction is stirred for another 4 hours.
-
Purification:
-
The reaction mixture is cooled to room temperature and poured into vigorously stirring methanol to precipitate the polymer.
-
The crude polymer is collected by filtration.
-
The polymer is purified by Soxhlet extraction sequentially with acetone (to remove oligomers and catalyst residues), hexane (to remove shorter chains), and finally chloroform or chlorobenzene to extract the desired polymer fraction.
-
The final polymer is obtained by precipitating the chloroform solution into methanol, filtering, and drying under vacuum.
-
Rationale for Optimized Conditions:
-
Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling reactions involving heteroaromatic boronic acids.[7]
-
Base and Solvent: A biphasic system with a strong inorganic base like Cs₂CO₃ in water/toluene facilitates the transmetalation step by activating the boronic acid.[7]
Part 3: Characterization of Benzothiophene-based Polymers
The performance of an organic semiconductor is directly related to its physical and electronic properties.[8] A thorough characterization is essential to understand the structure-property relationships.
| Property | Characterization Technique | Information Gained |
| Optical Properties | UV-Vis Spectroscopy | Determines the absorption spectrum and the optical bandgap (Eg) of the material. |
| Photoluminescence (PL) | Measures the emission spectrum and quantum yield, relevant for OLED applications.[9] | |
| Electrochemical | Cyclic Voltammetry (CV) | Determines the oxidation and reduction potentials, allowing for estimation of HOMO and LUMO energy levels.[8] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature, indicating the decomposition temperature (Td).[8] |
| Differential Scanning Calorimetry (DSC) | Identifies phase transitions such as glass transition (Tg) and melting points (Tm).[8] | |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
Part 4: Application in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronics, and their performance provides a direct measure of a material's charge-transport capabilities.
Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (Si/SiO₂) is used as the gate electrode and dielectric, respectively. The substrate is cleaned sequentially by ultrasonication in deionized water, acetone, and isopropanol, and then dried under a stream of nitrogen.
-
Dielectric Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface between the dielectric and the semiconductor. This reduces charge trapping and promotes better molecular ordering.[10]
-
Semiconductor Deposition: The synthesized polymer is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) and deposited onto the treated substrate using spin-coating to form a thin film. The film is then annealed at an optimized temperature to improve crystallinity and morphology.
-
Source/Drain Electrode Deposition: Gold (Au) source and drain electrodes are deposited on top of the semiconductor film through a shadow mask by thermal evaporation. This defines the channel length and width of the transistor.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air to assess air stability.[11] Key parameters include field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[12]
Caption: Schematic of a bottom-gate, top-contact OFET device.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic semiconductors. Its rigid, electron-rich core combined with the synthetic flexibility offered by the boronic acid and chloro-functional groups allows for the creation of a wide range of conjugated polymers. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these materials, paving the way for their application in next-generation organic electronic devices.
References
-
13] benzothieno [3, 2-b] benzothiophene - ResearchGate
Sources
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- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 7-Chlorobenzo[b]thiophene-2-boronic Acid in C-C Bond Formation
Introduction: The Strategic Importance of the Benzothiophene Moiety
The benzo[b]thiophene scaffold is a privileged heterocyclic system, forming the structural core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities. The targeted synthesis of functionalized benzo[b]thiophenes is, therefore, a critical task for researchers in drug discovery and development. 7-Chlorobenzo[b]thiophene-2-boronic acid (CAS 936902-06-6) is a versatile and valuable building block in this endeavor.[2] Its structure is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[2][3]
This guide provides a detailed, experience-driven protocol for the application of this compound in Suzuki-Miyaura cross-coupling reactions. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, empowering researchers to not only replicate the methodology but also to adapt and troubleshoot it effectively.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron species and an organohalide.[4][5] The reaction proceeds via a catalytic cycle involving a palladium complex, which is outlined below. Understanding this cycle is paramount for rational optimization and troubleshooting.[5]
The catalytic cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride). This is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Considerations for Coupling with this compound
The presence of a chloro-substituent on the benzothiophene ring and the heteroaromatic nature of the boronic acid itself introduce specific challenges that must be addressed through careful selection of reaction conditions.
-
The Challenge of Aryl Chlorides: While not the halide on our boronic acid, the coupling partner is often an aryl chloride. C-Cl bonds are significantly stronger and less reactive towards oxidative addition than C-Br or C-I bonds.[7] To overcome this hurdle, highly active catalyst systems are required. Modern catalysts for this purpose typically employ bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[8][9] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species necessary for the oxidative addition step.[8]
-
Boronic Acid Stability: Heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), leading to reduced yields.[4] The choice of base and careful control of the reaction medium can mitigate this issue. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also compensate for any degradation.[10]
-
The Role of the Base and Solvent System: The base is not merely a spectator; it is crucial for activating the boronic acid.[6] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones. Cs₂CO₃ is particularly advantageous due to its higher solubility in organic solvents compared to other inorganic carbonates.[5][11] A biphasic solvent system, such as THF/water or Dioxane/water, is commonly employed.[9] Water plays a complex but critical role: it helps dissolve the inorganic base and facilitates the formation of the active boronate species, but excess water can promote protodeboronation.[12][13]
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a highly efficient, optimized procedure for the coupling of the closely related benzo[b]thien-2-ylboronic acid with various aryl halides.[9] It is expected to be directly applicable and highly effective for this compound.
Materials and Reagents
| Reagent/Material | Role | Typical Quantity (for 1 mmol scale) | Purity/Grade |
| This compound | Nucleophilic Partner | 1.2 mmol, 1.2 eq. (255 mg) | ≥95% |
| Aryl Halide (e.g., 4-Bromoanisole) | Electrophilic Partner | 1.0 mmol, 1.0 eq. (187 mg) | ≥98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.05 mmol, 5 mol% (11.2 mg) | ≥99.9% |
| SPhos | Ligand | 0.10 mmol, 10 mol% (41 mg) | ≥98% |
| Cesium Carbonate (Cs₂CO₃) | Base | 1.41 mmol, ~1.4 eq. (459 mg) | ≥99% |
| Tetrahydrofuran (THF) | Organic Solvent | Variable (see procedure) | Anhydrous |
| Water | Aqueous Solvent | Variable (see procedure) | Degassed, HPLC grade |
| Inert Gas (Argon or Nitrogen) | Atmosphere | N/A | High Purity |
Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Cesium Carbonate (1.41 mmol), Palladium(II) Acetate (0.05 mmol), and SPhos (0.10 mmol).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to unwanted side reactions like the homocoupling of the boronic acid.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed Tetrahydrofuran (THF) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 THF:Water, with a total volume to achieve a concentration of ~0.1 M with respect to the limiting aryl halide. For a 1 mmol reaction, this would be approximately 8 mL of THF and 2 mL of water.
-
Reaction: Place the sealed flask into a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously to ensure efficient mixing of the biphasic system.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Check for the consumption of the limiting aryl halide.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and transfer it to a separatory funnel. Add water (e.g., 20 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). The resulting crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of Pd(OAc)₂ and ligand. Consider using a pre-formed catalyst like an XPhos Palladacycle for better consistency.[8] |
| Insufficiently Inert Atmosphere | Ensure the reaction setup is completely free of oxygen. Use rigorous degassing techniques (freeze-pump-thaw cycles or prolonged sparging with inert gas).[4] | |
| Poor Base Quality | Use a freshly opened or properly stored base. Cs₂CO₃ and K₃PO₄ can be hygroscopic; ensure they are dry. | |
| Protodeboronation | Excess water or acidic impurities | Minimize the amount of water in the reaction. Ensure solvents are of high quality. Using a more stable boronic ester (e.g., pinacol ester) can be an alternative strategy if protodeboronation is severe.[10] |
| Poor Solubility of Reagents | Inappropriate Solvent System | Experiment with different solvent systems (e.g., Dioxane/water, Toluene/water). For highly insoluble substrates, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.[14] |
| Formation of Homocoupled Byproducts | Presence of Oxygen | Improve degassing procedures. Oxygen can promote the oxidative homocoupling of the boronic acid.[4] |
Safety and Handling
This compound and related boronic acids should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation.[15][16]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Palladium catalysts and phosphine ligands are toxic and should be handled with care. Consult the specific Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a powerful synthetic intermediate for accessing novel, functionalized benzo[b]thiophene derivatives. By employing a robust palladium catalyst system featuring a bulky, electron-rich phosphine ligand such as SPhos, and by carefully controlling the reaction conditions, high-yielding C-C bond formation can be achieved through the Suzuki-Miyaura reaction. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to successfully and confidently utilize this valuable building block in their synthetic campaigns.
References
-
Guram, A. S., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(40), 14202–14210. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Matos, K., & Soderquist, J. A. (1998). The Role of Water in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 63(3), 461–470. Available at: [Link]
-
Çetin, A., & Yapar, G. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Molecular Structure, 1315, 138456. Available at: [Link]
-
Pentsak, E. O., & Ananikov, V. P. (2019). Pseudo‐Solid‐State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. European Journal of Organic Chemistry, 2019(20), 3246-3252. Available at: [Link]
-
Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Safety Data Sheet. (2018). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
MDPI. (2018). Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. Molecules, 23(10), 2493. Available at: [Link]
-
Rashid, U., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. Available at: [Link]
-
Molander, G. A., & Ito, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 8(10), 2031–2034. Available at: [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]
-
Wikipedia. (n.d.). Caesium carbonate. Available at: [Link]
-
ACS Publications. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35836–35847. Available at: [Link]
Sources
- 1. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing protodeboronation of 7-Chlorobenzo[b]thiophene-2-boronic acid
Welcome to the technical support center for 7-Chlorobenzo[b]thiophene-2-boronic acid. This guide is designed for researchers, medicinal chemists, and process scientists to troubleshoot and prevent the common side reaction of protodeboronation. As Senior Application Scientists, our goal is to provide you with not just protocols, but the mechanistic understanding to solve challenges in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in my reactions?
A: Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[1][2] This is a frequently encountered undesired side reaction in metal-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction.[1] It consumes your boronic acid, leading to reduced yields of the desired coupled product and generating a difficult-to-remove impurity—in this case, 7-chlorobenzo[b]thiophene. For complex syntheses, this lowers efficiency and increases purification burdens.
Q2: Why does this compound seem particularly prone to this side reaction?
A: The stability of any given boronic acid is highly variable and depends on its specific electronic and structural features.[1] Heteroaromatic boronic acids, especially those with the boron moiety at the 2-position of a five-membered ring like thiophene, are known to be particularly susceptible to protodeboronation.[3][4][5] This instability is often exacerbated under the basic, aqueous conditions typically required for Suzuki-Miyaura couplings.[6][7][8] The electron-deficient nature of the benzo[b]thiophene ring system, further influenced by the chloro-substituent, can also impact the stability of the C-B bond, making it more liable to cleavage.
Q3: What are the primary factors that accelerate protodeboronation?
A: Several reaction parameters critically influence the rate of protodeboronation:
-
pH: This is arguably the most important factor. Protodeboronation can be catalyzed by both acid and base, but the base-catalyzed pathway is far more common and problematic in Suzuki couplings.[1] Under basic conditions, the boronic acid [ArB(OH)₂] is in equilibrium with its more reactive boronate anion form [ArB(OH)₃]⁻, which is highly susceptible to protonolysis.[1][6][7][8]
-
Temperature: Higher reaction temperatures, while often necessary to drive the catalytic cycle, will also accelerate the rate of protodeboronation. A delicate balance must be struck.
-
Water: The presence of a proton source is necessary for the reaction. In many Suzuki protocols, water is both the solvent and the proton source for protodeboronation.
-
Catalyst System: The palladium catalyst itself can participate in protodeboronation. Recent studies have shown that bulky phosphine ligands, often used to promote challenging couplings, can paradoxically accelerate Pd-catalyzed protodeboronation.[9][10][11][12]
Troubleshooting Guide: Low Yield and Protodeboronation Byproduct
Problem: My Suzuki coupling reaction with this compound is giving low yields, and I'm isolating significant amounts of 7-chlorobenzo[b]thiophene.
This is a classic signature of protodeboronation outcompeting the desired cross-coupling. The catalytic cycle for Suzuki coupling and the competing protodeboronation pathway are illustrated below. Your goal is to accelerate the productive catalytic cycle (k_cat) relative to the unproductive decomposition pathway (k_pdb).
Here is a logical workflow to diagnose and solve the issue.
Workflow: A Step-by-Step Guide to Optimization
Strategy 1: Modify Reaction Conditions
If you are using the boronic acid directly, the first approach is to adjust the reaction conditions to disfavor the protodeboronation pathway.
-
Choice of Base: Strong bases (like NaOH, KOH) in aqueous media generate a high concentration of the reactive boronate anion.
-
Recommendation: Switch to a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective in the Suzuki coupling but are less likely to promote rapid decomposition.[4]
-
-
Solvent System: The presence of water provides the proton source for protodeboronation.
-
Recommendation: Switch to anhydrous conditions.[13][14][15] Solvents like toluene, 1,4-dioxane, or 2-MeTHF with an anhydrous base (e.g., Cs₂CO₃, K₃PO₄, TMSOK) can significantly suppress protodeboronation.[14] If a co-solvent is needed for solubility, consider using minimal amounts of water or a polar aprotic solvent.
-
-
Temperature and Reaction Time: High temperatures accelerate both the desired reaction and the undesired decomposition.
-
Recommendation: Find the lowest possible temperature that allows the catalytic cycle to proceed efficiently. This may require using a more active catalyst system that operates at room temperature or slightly elevated temperatures (40-60 °C).[4] A highly active catalyst can ensure the boronic acid is consumed in the productive cycle before it has time to decompose.[4][5]
-
-
Catalyst and Ligand: The choice of ligand is critical. While bulky, electron-rich phosphines are excellent for many Suzuki couplings, they can sometimes promote protodeboronation.[9][11][12]
-
Recommendation: Screen a few different catalyst systems. Consider using a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which rapidly forms the active Pd(0) species.[10][14] This can accelerate the rate-limiting oxidative addition step and quickly draw the boronic acid into the catalytic cycle.
-
Strategy 2: Use a Stabilized Boron Reagent (Recommended)
For inherently unstable boronic acids like this compound, the most robust and often necessary strategy is to convert the boronic acid into a more stable derivative before the coupling reaction.[3] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[1]
| Reagent Type | Structure | Key Advantages & When to Use |
| Boronate Esters | Ar-B(OR)₂ | Most common and versatile. Pinacol esters are easily prepared, purified by chromatography, and are often bench-stable.[3][16] Neopentyl glycol esters are also highly effective.[3][14] Use as a first-line approach for improving stability. |
| Organotrifluoroborates | K⁺[Ar-BF₃]⁻ | Highly stable crystalline solids. They are air- and moisture-stable and slowly hydrolyze in situ to release the boronic acid. Excellent for sluggish reactions or when boronic acid is particularly unstable.[17] |
| MIDA Boronates | Ar-B(MIDA) | Exceptional stability. MIDA boronates are stable to anhydrous cross-coupling conditions, chromatography, and storage.[3] Ideal for multi-step syntheses requiring sequential couplings or for protecting the boronic acid moiety.[17] |
| DABO Boronates | Ar-B(DEA) | Simple to prepare, stable solids. Formed by reacting the boronic acid with diethanolamine (DEA). These adducts are often crystalline, air- and water-stable, and can be used directly in Suzuki couplings.[17][18] |
Experimental Protocol: Preparation of this compound pinacol ester
This protocol describes a standard method to convert the unstable boronic acid into its more stable and reliable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark trap (if using toluene) or molecular sieves (if using THF)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound (1.0 eq).
-
Reagents: Add pinacol (1.1 - 1.2 eq).
-
Solvent: Add anhydrous toluene or THF to create a ~0.2 M solution.
-
Azeotropic Removal of Water:
-
If using Toluene: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
If using THF: Add activated 4Å molecular sieves to the flask and stir the mixture at room temperature or gentle heat (40-50 °C) overnight.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can often be used directly in the subsequent Suzuki coupling. If purification is required, dissolve the residue in a suitable solvent (e.g., ethyl acetate or dichloromethane), wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Further purification can be achieved by column chromatography on silica gel or recrystallization.
-
-
Characterization: Confirm the formation of the pinacol ester by NMR spectroscopy or LC-MS before proceeding to the cross-coupling reaction.
By converting the boronic acid to its pinacol ester, you will have a more robust coupling partner that is less prone to protodeboronation, leading to higher, more reproducible yields in your Suzuki-Miyaura reactions.
Storage and Handling Recommendations
Proper storage is crucial to prevent degradation before use.
-
Solid Boronic Acid: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.[19][20] Avoid exposure to moisture and air. Boronic acids can dehydrate to form cyclic boroxine trimers, which can complicate stoichiometry.[16]
-
Boronate Esters/Derivatives: While more stable, these should also be stored in a cool, dry, dark place under an inert atmosphere to ensure long-term integrity.[21][22]
-
Solutions: Avoid preparing stock solutions in protic or aqueous solvents for long-term storage, as this will promote decomposition. If a solution is necessary, prepare it fresh in an anhydrous aprotic solvent immediately before use.
References
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37436-37440. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
Ser, C. T., et al. (2023). Bulky Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Ser, C. T., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]
-
Roy, D., & Brown, S. P. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(1), 133-146. [Link]
-
American Chemical Society. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Reddit. (2023). Protodeboronation product : r/Chempros. [Link]
-
Walker, S. D., et al. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 126(37), 11408–11409. [Link]
-
Li, C., et al. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 24(4), 978–983. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 48(51), 9789–9792. [Link]
-
Vantourout, J. C., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(13), 3528–3531. [Link]
-
ChemRxiv. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1168–1180. [Link]
-
Reddit. (2024). For the pro's (Suzuki) : r/Chempros. [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
University of California, Berkeley. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
-
Wikipedia contributors. (2023). Boronic acid. Wikipedia. [Link]
-
University of California, Riverside. (n.d.). Chemical Storage Guide. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
-
Chapman University. (n.d.). Guidelines for Chemical Storage. [Link]
-
University of Texas at Dallas. (n.d.). Practices for Proper Chemical Storage. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. reddit.com [reddit.com]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. wichita.edu [wichita.edu]
- 20. csuohio.edu [csuohio.edu]
- 21. laballey.com [laballey.com]
- 22. chapman.edu [chapman.edu]
Technical Support Center: Suzuki Coupling with 7-Chlorobenzo[b]thiophene-2-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Myaura coupling reactions involving 7-Chlorobenzo[b]thiophene-2-boronic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and achieve optimal results in your cross-coupling endeavors.
Introduction: The Challenge of Heteroaromatic Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, when working with heteroaromatic substrates like this compound, researchers often encounter frustrating side reactions that can significantly lower yields and complicate purification. The presence of the sulfur heteroatom and the chloro-substituent introduces unique electronic properties that can influence the stability and reactivity of the boronic acid, making it susceptible to undesired pathways.
This guide is structured to help you diagnose and resolve these issues through a series of targeted questions and scientifically-grounded answers.
Troubleshooting Guide: Common Issues and Solutions
Question 1: I am observing low to no yield of my desired coupled product. What are the likely causes and how can I improve my reaction?
Low or no product formation is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions.
A. Inefficient Catalyst System:
-
The Problem: The palladium catalyst may not be sufficiently active to efficiently facilitate the catalytic cycle, particularly the oxidative addition or transmetalation steps.
-
The "Why": The electronic nature of both your this compound and your coupling partner can influence the kinetics of the catalytic cycle. A suboptimal catalyst-ligand combination may not be able to overcome the activation energy barriers for these steps.
-
Solutions:
-
Ligand Selection: For heteroaromatic systems, bulky and electron-rich phosphine ligands are often beneficial. Consider using ligands such as SPhos, XPhos, or RuPhos, which have been shown to be effective in challenging Suzuki couplings. In a study on the synthesis of C2-substituted benzo[b]thiophene derivatives, a Pd(OAc)₂/SPhos catalyst system was found to be highly effective.[3]
-
Catalyst Source: Ensure your palladium source is of high quality and has been stored properly under an inert atmosphere to prevent deactivation. Using a pre-formed catalyst can sometimes offer better reproducibility.
-
B. Boronic Acid Instability and Side Reactions:
-
The Problem: Your this compound may be degrading under the reaction conditions, primarily through protodeboronation.
-
The "Why": Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4][5] This is a well-documented side reaction for heteroaromatic boronic acids, and its rate is highly dependent on the reaction's pH.[4][6] The presence of water and the basic conditions of the Suzuki coupling can facilitate this undesired pathway.
-
Solutions:
-
Use Fresh Reagent: Use freshly purchased or recently purified this compound to minimize the impact of degradation during storage.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive water can promote protodeboronation. Consider using a carefully controlled amount of water or running the reaction under anhydrous conditions, especially during the initial stages.
-
Stable Boronic Acid Derivatives: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[7][8] These derivatives are generally more resistant to protodeboronation and can release the active boronic acid species in situ under the reaction conditions. Diethanolamine complexes (DABO boronates) are another excellent option for stabilizing heterocyclic boronic acids.[2]
-
C. Inadequate Base:
-
The Problem: The chosen base may not be optimal for activating the boronic acid for the transmetalation step.
-
The "Why": The base plays a crucial role in the Suzuki-Miyaura reaction by forming a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[9] The strength, solubility, and nature of the base can significantly impact the reaction rate and yield.[3]
-
Solutions:
-
Base Screening: Experiment with different inorganic bases. While weaker bases like K₂CO₃ are common, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging couplings, including those with benzo[b]thiophene derivatives.[3]
-
Solvent Compatibility: Ensure your chosen base is sufficiently soluble in the reaction solvent to be effective. A phase-transfer catalyst may be beneficial in some cases.
-
Question 2: I am observing a significant amount of a byproduct that I suspect is the homocoupling of my boronic acid. How can I prevent this?
The formation of a symmetrical biaryl from the coupling of two molecules of your this compound is a common side reaction known as homocoupling.
-
The Problem: Oxidative homocoupling of the boronic acid is competing with the desired cross-coupling reaction.
-
The "Why": This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[10][11] The resulting Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Electron-deficient arylboronic acids can also be more prone to certain homocoupling pathways.[12]
-
Solutions:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process to prevent oxygen from entering the reaction vessel.[10]
-
Use of Additives: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state and suppress homocoupling.
-
Pro-Tips for Success: A Preventative Approach
To maximize your chances of a successful Suzuki coupling with this compound, consider the following best practices:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any potential degradation.
-
Reaction Concentration: The concentration of your reaction can influence the rate and selectivity. A typical starting point is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of sensitive reagents. Monitor your reaction closely and consider if a lower temperature for a longer duration might be beneficial.
-
Systematic Optimization: If you are still facing issues, a systematic optimization of the reaction parameters (solvent, base, ligand, and temperature) is highly recommended. A Design of Experiments (DoE) approach can be a powerful tool for this.
Visualizing the Process: Reaction and Side Reactions
To better understand the competing pathways in your Suzuki coupling, the following diagrams illustrate the desired catalytic cycle and the common side reactions of protodeboronation and homocoupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in Suzuki coupling: protodeboronation and homocoupling.
Summary of Recommended Conditions
The following table provides a starting point for the optimization of your Suzuki coupling reaction with this compound.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos (1-2 mol% excess to Pd) | Bulky, electron-rich ligands often improve efficiency for heteroaromatic substrates.[3] |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents) | Stronger, inorganic bases are often required for challenging couplings.[3] |
| Solvent System | Toluene, Dioxane, or THF, often with a small amount of water | Aprotic solvents are generally effective. Water can be beneficial but should be controlled to minimize protodeboronation.[3] |
| Temperature | 80-110 °C | A good starting range, but may need to be optimized based on reaction progress and substrate stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated side reactions like homocoupling.[10] |
Frequently Asked Questions (FAQs)
Q1: Can I use a boronic ester instead of the boronic acid?
A1: Yes, and it is often a good strategy if you are experiencing issues with protodeboronation. Pinacol esters and trifluoroborate salts are generally more stable than their corresponding boronic acids.[7][8] You may need to adjust the reaction conditions slightly to ensure efficient in situ hydrolysis to the active boronic acid.
Q2: How does the chloro-substituent on the benzo[b]thiophene ring affect the reaction?
A2: The chloro group is an electron-withdrawing group, which can influence the electronic properties of the boronic acid. Generally, electron-withdrawing groups on the boronic acid can make the transmetalation step slower. However, the overall effect will also depend on the electronic nature of your coupling partner. For aryl halides, electron-withdrawing groups can facilitate the oxidative addition step.[13]
Q3: My reaction turns black immediately after adding the palladium catalyst. Is this normal?
A3: The formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition. While a color change is expected, rapid formation of a black precipitate can suggest that the catalyst is not stable under your reaction conditions. This can be caused by an inappropriate ligand, high temperatures, or impurities.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) are all effective techniques for monitoring the consumption of your starting materials and the formation of your product. This will help you determine the optimal reaction time and identify any major side products.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Aliyeva, G., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
-
Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
- Barker, G., et al. (2015). A mild gold-catalyzed protodeboronation reaction. The Journal of Organic Chemistry.
- Li, M., et al. (2020).
- Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
-
Suzuki Coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. ResearchGate. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
- Cox, P. A., et al. (2016). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. Available at: [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Available at: [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]
- Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry.
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Product from 7-Chlorobenzo[b]thiophene-2-boronic acid Coupling Reactions
Welcome to the technical support center for troubleshooting the purification of crude products from coupling reactions involving 7-Chlorobenzo[b]thiophene-2-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification process, providing in-depth explanations, step-by-step protocols, and preventative strategies to ensure the highest purity of your final compound.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[1][2][3][4] However, the purification of the resulting products can be a significant bottleneck. This guide will walk you through troubleshooting common issues, from removing residual palladium catalyst to separating pesky boron-containing byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My final product is contaminated with a dark, insoluble material. How do I remove the residual palladium catalyst?
A: This is a very common issue. The dark precipitate is likely palladium black, the heterogeneous form of the palladium catalyst that has crashed out of solution. Its removal is crucial for obtaining a pure product and for accurate analytical data.
Root Cause Analysis: The palladium(0) catalyst, essential for the Suzuki-Miyaura reaction, can agglomerate and precipitate during the reaction or workup, especially if the reaction is overheated or if the ligand decomposes.[5]
Troubleshooting Protocol: Filtration through Celite®
This is the most straightforward method for removing heterogeneous palladium residues.[6][7][8]
-
Step 1: Dilute the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This reduces the viscosity and prevents the product from precipitating on the Celite.
-
Step 2: Prepare the Celite Pad: In a Büchner or fritted glass funnel, place a piece of filter paper and add a 1-2 cm layer of Celite®. Gently press down to create a compact pad.
-
Step 3: Wet the Pad: Wet the Celite® pad with the same solvent used for dilution to ensure a good seal and prevent the Celite® from being disturbed during filtration.
-
Step 4: Filter the Mixture: Slowly pour the diluted reaction mixture onto the Celite® pad. Apply gentle vacuum.
-
Step 5: Wash the Pad: Wash the Celite® pad with additional fresh solvent to ensure all of your product is collected and to wash away any remaining soluble impurities.
-
Step 6: Concentrate the Filtrate: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product, now free of heterogeneous palladium.
Issue 2: My NMR spectrum shows broad signals, and I suspect contamination with paramagnetic palladium species. How can I remove soluble palladium?
A: While Celite filtration is effective for heterogeneous palladium, soluble Pd(II) species can persist and interfere with subsequent reactions or biological assays. These can also cause line broadening in NMR spectra.
Root Cause Analysis: Soluble palladium species can remain in the organic phase after the initial workup. These are often complexes of palladium with phosphine ligands or the product itself.
Troubleshooting Protocol: Scavenging and Extraction
-
Option A: Thiol-Based Scavengers: Solid-supported scavengers with thiol functional groups are highly effective at binding to and removing soluble palladium.
-
Procedure: After filtration through Celite®, add the thiol-functionalized silica gel or polymer resin to the crude product solution and stir for several hours at room temperature. The scavenger can then be removed by simple filtration.
-
-
Option B: Activated Carbon Treatment: Activated carbon can also be used to adsorb soluble palladium catalysts.[9]
-
Procedure: Add a small amount of activated carbon to the solution of your crude product and stir for 1-2 hours. Filter through a pad of Celite® to remove the carbon. Be aware that activated carbon can sometimes adsorb the product as well, so it's advisable to test this on a small scale first.
-
-
Option C: Aqueous Washes with Chelating Agents:
-
Procedure: During the aqueous workup, wash the organic layer with a solution of a chelating agent like EDTA or a dilute solution of sodium thiosulfate. These can help to pull residual palladium into the aqueous phase.
-
Issue 3: I'm having trouble separating my product from unreacted this compound and its byproducts. What's the best approach?
A: Boronic acids and their derivatives can be tricky to remove due to their polarity and potential for streaking on silica gel chromatography.[10]
Root Cause Analysis: Unreacted boronic acid, boronic acid homocoupling products, and protodeborylated starting material are common impurities.[5] The boronic acid functional group can interact strongly with the silanol groups on silica gel, leading to poor separation.[11][12]
Troubleshooting Workflow:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 7-Chlorobenzo[b]thiophene-2-boronic acid
Welcome to the technical support center for optimizing cross-coupling reactions involving 7-Chlorobenzo[b]thiophene-2-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthetic routes. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific experimental problems you might encounter when using this compound in Suzuki-Miyaura cross-coupling reactions.
Question 1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?
Low yields in the Suzuki-Miyaura coupling of this compound can stem from several factors, often related to the challenging nature of coupling an electron-rich heterocyclic chloride. The C-Cl bond is notoriously less reactive than C-Br or C-I bonds in oxidative addition to the palladium catalyst.[1] Here’s a systematic approach to troubleshooting:
1. Catalyst System (Palladium Pre-catalyst and Ligand):
-
The Problem: The oxidative addition of an aryl chloride to a Pd(0) complex is often the rate-limiting step.[1] Standard catalysts like Pd(PPh₃)₄ may not be active enough for this transformation.
-
The Solution: Employ a more active catalyst system. Buchwald and Fu have developed highly effective catalyst systems for coupling aryl chlorides.[2] Consider using sterically hindered and electron-rich phosphine ligands which promote the oxidative addition step.
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points.[3] These ligands stabilize the Pd(0) center and facilitate the cleavage of the C-Cl bond.
-
Recommended Pre-catalysts: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands.[2] Buchwald's pre-catalysts (e.g., XPhos Pd G3) are also highly effective and offer improved air stability.
-
2. Base Selection and Strength:
-
The Problem: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2][4] An inappropriate base can lead to slow transmetalation or degradation of the boronic acid.
-
The Solution: The choice of base should be carefully considered.
-
Strong Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective for challenging couplings.[3][5] They are strong enough to facilitate the formation of the reactive boronate species.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or DBU can be used, particularly if your substrate is sensitive to strong inorganic bases.
-
3. Solvent System:
-
The Problem: The solubility of all reaction components (aryl halide, boronic acid, base, and catalyst) is critical for efficient reaction kinetics. Poor solubility can lead to incomplete reactions.
-
The Solution: A mixture of an organic solvent and water is typically used.
-
Common Solvents: 1,4-Dioxane/water, THF/water, or toluene/water are standard choices.[5] The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate. A ratio of 4:1 or 5:1 (organic solvent to water) is a good starting point.[6]
-
Anhydrous Conditions: For certain substrates, especially those prone to protodeboronation, anhydrous conditions using a soluble organic base might be beneficial.[7]
-
4. Reaction Temperature:
-
The Problem: Due to the strength of the C-Cl bond, higher temperatures are often required to drive the reaction to completion.
-
The Solution: Start with a reaction temperature of 80-100 °C.[3][5] If the reaction is still sluggish, a higher temperature (up to 120 °C) may be necessary, but be mindful of potential substrate or product decomposition.
Question 2: I'm observing significant amounts of homocoupling of my boronic acid (forming a bithiophene byproduct). How can I minimize this side reaction?
Homocoupling is a common side reaction in Suzuki couplings, particularly when the desired cross-coupling is slow. It is often promoted by the presence of oxygen.
1. Rigorous Degassing:
-
The Problem: Oxygen can lead to the oxidative homocoupling of the boronic acid.
-
The Solution: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[6]
2. Catalyst Choice:
-
The Problem: Some palladium catalysts are more prone to promoting homocoupling than others.
-
The Solution: Using a well-defined pre-catalyst can sometimes reduce the amount of "free" palladium that might contribute to side reactions.
3. Stoichiometry of Boronic Acid:
-
The Problem: Using a large excess of the boronic acid can increase the rate of homocoupling.
-
The Solution: While a slight excess of the boronic acid (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the aryl halide, avoid using a large excess.
Question 3: My boronic acid appears to be degrading during the reaction, leading to incomplete conversion. What is causing this and how can I prevent it?
Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.
1. Reaction Time and Temperature:
-
The Problem: Prolonged reaction times at high temperatures can increase the rate of protodeboronation.
-
The Solution: Use a more active catalyst system that allows for lower reaction temperatures and shorter reaction times. Monitoring the reaction by TLC or LC-MS can help you determine the optimal reaction time to maximize product formation while minimizing degradation.
2. Choice of Base:
-
The Problem: Strongly basic and aqueous conditions can promote protodeboronation.
-
The Solution: If protodeboronation is a significant issue, consider using a milder base like potassium carbonate (K₂CO₃) or fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF).[2] In some cases, switching to anhydrous conditions with an organic base may be necessary.[7]
3. Use of Boronic Esters:
-
The Problem: Boronic acids are generally more prone to degradation than their corresponding esters.
-
The Solution: Consider converting the this compound to a more stable boronate ester, such as the pinacol ester.[8] Boronate esters are often more robust and less susceptible to protodeboronation.[8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of running Suzuki-Miyaura couplings with this compound.
Q1: What is a good starting point for a general-purpose protocol for coupling this compound?
Here is a reliable starting protocol that can be optimized further:
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 5:1).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: How do I choose the right palladium ligand for my specific coupling partner?
The optimal ligand depends on the electronic and steric properties of your aryl or heteroaryl halide coupling partner.
| Coupling Partner Characteristics | Recommended Ligand Class | Rationale |
| Electron-deficient aryl/heteroaryl halides | Buchwald phosphine ligands (e.g., SPhos, XPhos) | These ligands are electron-rich and bulky, which accelerates the oxidative addition of the aryl chloride. |
| Sterically hindered aryl halides | Bulky phosphine ligands (e.g., t-Bu₃P) or N-heterocyclic carbenes (NHCs) | The large steric profile of these ligands can promote reductive elimination and prevent catalyst deactivation. |
| General purpose / Screening | A variety of Buchwald ligands should be screened. | Small changes in the ligand structure can have a significant impact on the reaction outcome. |
Q3: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave heating can be an excellent technique to accelerate Suzuki-Miyaura couplings, especially for challenging substrates like aryl chlorides. Microwave irradiation can significantly reduce reaction times from hours to minutes. It is important to use a dedicated microwave reactor and to carefully optimize the temperature and reaction time to avoid decomposition.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low yields.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008 , 41 (11), 1461–1473. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002 , 41 (22), 4176–4211. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition. 2008 , 47 (26), 4849–4853. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. 2011 , 133 (7), 2116–2119. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition. 2013 , 52 (29), 7362–7370. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science. 2016 , 352 (6283), 329-332. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Aliyeva, G., et al. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Phosphorus, Sulfur, and Silicon and the Related Elements. 2025 . [Link]
-
Molander, G. A.; Ellis, N. Anhydrous Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates. Accounts of Chemical Research. 2007 , 40 (4), 275–286. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. 2001 , 40 (24), 4544-4568. [Link]
-
PubChem. Benzo(B)Thiophene-2-Boronic Acid. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
Impact of solvent choice on 7-Chlorobenzo[b]thiophene-2-boronic acid reactivity
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 7-Chlorobenzo[b]thiophene-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on the critical impact of solvent selection on its reactivity and stability. Here, we address common challenges and provide field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions involving this compound?
A: The choice of solvent is paramount as it influences nearly every aspect of a palladium-catalyzed cross-coupling reaction.[1][2][3][4] The solvent's role is multifaceted; it affects the solubility of reagents and the base, the stability and activity of the palladium catalyst, and the rates of the individual steps within the catalytic cycle, such as oxidative addition and transmetalation.[1][5][6] An inappropriate solvent can lead to poor yields, catalyst decomposition, or an increase in undesirable side reactions.[5]
Q2: What are the most commonly recommended solvents for Suzuki-Miyaura couplings with this boronic acid?
A: For Suzuki-Miyaura reactions, polar aprotic solvents are frequently employed, often in a biphasic system with water.[6][7] The most common and effective solvents include:
-
Dioxane/Water: A widely used system that provides good solubility for organic substrates and allows for the use of aqueous inorganic bases.[6]
-
Tetrahydrofuran (THF)/Water: Similar to dioxane, THF is an excellent choice.[5][6] It has a lower boiling point, which can be advantageous for reactions with sensitive substrates. THF is noted to be a top performer in some industrial settings for Pd/C catalyzed couplings.[5][8]
-
Toluene/Water: A nonpolar aromatic solvent that is effective, particularly when phase transfer catalysts are used.
-
Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, useful for less reactive coupling partners that require higher temperatures.[6]
Q3: How do different solvent classes (e.g., polar aprotic vs. protic) uniquely impact the reaction?
A: Solvent properties directly influence reaction mechanics.
-
Polar Aprotic Solvents (e.g., THF, Dioxane, DMF): These are generally the preferred choice. They excel at dissolving both the organic substrates and the palladium catalyst complexes.[6] Their ability to coordinate with the catalyst can affect its stability and reactivity.[1] In some cases, highly polar solvents like DMF can even alter the reaction's chemoselectivity.[9]
-
Protic Solvents (e.g., Water, Alcohols): While seemingly counterintuitive due to the risk of protodeboronation, protic solvents are often essential components. Water is crucial for dissolving inorganic bases (like K₂CO₃ or K₃PO₄), which is necessary to form the active boronate species required for the transmetalation step.[6][7][9] The use of alcohols or water as the primary solvent is also a key aspect of green chemistry initiatives.[6]
Q4: What is protodeboronation, and how can solvent choice help minimize this side reaction?
A: Protodeboronation is a significant undesired side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water or alcohol) and replaced with a C-H bond.[10][11] This consumes the boronic acid, leading to reduced product yield and the formation of 7-chlorobenzo[b]thiophene as a byproduct.[10]
The solvent system plays a critical role in controlling this process. While water is often necessary to dissolve the base, an excessive amount or the use of highly protic solvents under harsh conditions (high temperature, strong base) can accelerate protodeboronation.[12][13] To mitigate this, one should use the minimum amount of water necessary for the base, employ milder bases (e.g., K₃PO₄), and avoid unnecessarily high temperatures.[14]
Q5: Should I consider using a boronic ester derivative (e.g., a pinacol ester) instead of the free acid?
A: Yes, using a boronic ester, such as the pinacol ester, is a highly effective strategy. Boronic esters are generally more stable than their corresponding boronic acids and are less susceptible to premature protodeboronation.[13][15] This increased stability provides a wider window for reaction optimization and can be particularly beneficial when working with sensitive substrates or under conditions that might otherwise favor decomposition.[13]
Troubleshooting Guide
Experiencing issues with your reaction? This guide provides a systematic approach to diagnosing and resolving common problems related to solvent choice.
Issue 1: Low or No Product Yield
This is the most common issue, often stemming from poor reaction setup or conditions.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Issue 2: Significant Formation of 7-Chlorobenzo[b]thiophene Byproduct
This is a clear indication of protodeboronation outcompeting the desired cross-coupling reaction.[14]
-
Primary Cause: The reaction conditions are too harsh, favoring the undesired cleavage of the C-B bond.
-
Solutions:
-
Reduce Protic Solvent: If using a biphasic system, reduce the water ratio to the minimum required to dissolve the base (e.g., move from 5:1 organic/water to 10:1).
-
Change the Base: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases like K₃PO₄ or Cs₂CO₃.[14] The base's role is to activate the boronic acid for transmetalation, not to create an overly basic environment that promotes protonolysis.[16]
-
Lower the Temperature: High temperatures can accelerate protodeboronation. If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[14]
-
Use a Boronic Ester: As mentioned in the FAQ, switching to the pinacol ester derivative of the boronic acid provides greater stability against protodeboronation.[13]
-
Issue 3: Formation of Homocoupling Byproducts
The formation of biaryl products from the coupling of two aryl halide molecules or two boronic acid molecules is another common side reaction.
-
Primary Cause: This is often linked to the presence of oxygen or issues with the catalyst's oxidative addition or reductive elimination steps.
-
Solutions:
-
Thoroughly Degas Solvents: Oxygen can interfere with the Pd(0) catalyst. Ensure your solvent is rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Optimize Catalyst and Ligand: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands often improve selectivity.[7]
-
Solvent Purity: Impurities in the solvent can sometimes poison the catalyst, leading to side reactions.[5][8] Always use high-purity solvents.
-
Data Summary and Protocols
Solvent Selection Quick Reference Table
| Solvent System | Class | Boiling Point (°C) | Key Characteristics & Best Use Cases |
| Dioxane / H₂O | Polar Aprotic / Protic | ~101 | Workhorse System: Excellent solubility for many substrates. The aqueous phase is ideal for dissolving inorganic bases like K₂CO₃ or K₃PO₄.[6] |
| THF / H₂O | Polar Aprotic / Protic | ~66 | Lower Temp Applications: Good solubility profile. Its lower boiling point is suitable for heat-sensitive molecules. Can be the optimal choice for robustness.[5][8] |
| Toluene / H₂O | Nonpolar / Protic | ~111 | High Temp Applications: Good for substrates that are more soluble in nonpolar environments. Often requires a phase-transfer catalyst for efficient reaction. |
| DMF or DMAc | Polar Aprotic | 153 / 166 | For Challenging Substrates: High boiling points are effective for driving reactions with unreactive aryl chlorides or sterically hindered partners.[6] |
| Alcohols (e.g., iPrOH) | Protic | Varies | Green Chemistry Option: Can be used, but careful optimization is required to balance the desired reaction against the increased risk of protodeboronation.[9] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The solvent influences every stage of this process, from stabilizing the active Pd(0) species to facilitating the crucial transmetalation step.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Solvent effects in palladium catalysed cross-coupling reactions / Green Chemistry, 2019 [sci-hub.st]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Protodeboronation [organic-chemistry.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole | MDPI [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Poor Solubility of 7-Chlorobenzo[b]thiophene-2-boronic acid
Welcome to the technical support center for 7-Chlorobenzo[b]thiophene-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this versatile reagent in their synthetic applications. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges and achieve your desired reaction outcomes.
Introduction
This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the creation of complex molecular architectures.[1] However, like many arylboronic acids, its utility can be hampered by poor solubility in common organic solvents. This guide will explore the underlying reasons for this poor solubility and provide a range of practical solutions to overcome this issue.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: The poor solubility of this compound can be attributed to several factors. Arylboronic acids, in their solid state, can exist as hydrogen-bonded dimers or trimers (boroxines), which reduces their affinity for less polar organic solvents.[2] The planar, rigid structure of the benzothiophene core can also lead to strong crystal lattice forces that are difficult to overcome with solvent molecules. While there is limited specific data on the solubility of this compound, general trends for arylboronic acids indicate higher solubility in polar aprotic solvents like ethers and ketones, and lower solubility in hydrocarbons.[3][4][5][6]
Q2: I'm observing a gooey or oily substance instead of a crystalline solid. What is happening?
A2: The formation of a gooey or oily substance is often due to the presence of boroxines, which are cyclic anhydrides formed from the dehydration of boronic acids.[7][8] This can be exacerbated by heating. To revert the boroxine back to the boronic acid, you can try stirring the substance with a small amount of water.[8]
Q3: Can I just heat the reaction mixture to a higher temperature to dissolve the boronic acid?
A3: While increasing the temperature can improve solubility, it can also promote the decomposition of the boronic acid through protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and a strong base.[9][10] It's a delicate balance; you need enough heat for dissolution but not so much that it degrades your starting material. Careful monitoring of the reaction is crucial if you choose to increase the temperature.
Q4: Will changing the pH of my reaction mixture improve solubility?
A4: Yes, adjusting the pH can significantly impact the solubility of boronic acids. At higher pH (alkaline conditions), the boronic acid is deprotonated to form the more soluble boronate ion.[11] This is a key reason why bases are essential in Suzuki-Miyaura coupling reactions, as they not only facilitate the catalytic cycle but also enhance the solubility of the boronic acid.[12] However, excessively high pH can also accelerate protodeboronation.
Troubleshooting Guides
Guide 1: Optimizing Solvent Selection
The choice of solvent is the first and most critical step in addressing solubility issues.
Problem: this compound has poor solubility in the initial solvent system.
Solution Workflow:
Caption: Solvent Optimization Workflow
Detailed Protocol for Solvent Screening:
-
Initial Assessment: Begin by attempting to dissolve a small, known quantity of this compound in your chosen solvent at room temperature.
-
Polar Aprotic Solvents: If solubility is poor in non-polar solvents like toluene or hexanes, switch to polar aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, dimethylformamide (DMF), or acetone.[3][4][5][6]
-
Co-solvent Systems: For many cross-coupling reactions, a biphasic system is employed.[9] The addition of water as a co-solvent can improve the solubility of the boronic acid by promoting the formation of the more soluble boronate salt in the presence of a base.[13] Experiment with different ratios of organic solvent to water (e.g., 10:1, 5:1, 3:1).
-
High-Boiling Point Solvents: For reactions requiring higher temperatures, consider solvents like chlorobenzene or 1,2-dichlorobenzene, which can sometimes solubilize otherwise insoluble aromatic compounds.[13]
Guide 2: The Impact of Base Selection
The choice of base is not only crucial for the catalytic cycle but also for solubilizing the boronic acid.
Problem: The selected base is not effectively promoting the dissolution of the boronic acid.
Solution:
-
Inorganic Bases: Commonly used inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[14] Cs₂CO₃ is often more soluble in organic solvents and can be a good choice for difficult couplings.[15]
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally less effective at promoting boronic acid solubility compared to inorganic bases.
-
Fluoride Bases: Potassium fluoride (KF) can be a milder base option that can help prevent base-labile group cleavage and may offer different solubility characteristics.[12][13]
Data Summary: Common Bases and Solvents in Suzuki-Miyaura Couplings
| Base | Common Solvents | Key Considerations |
| K₂CO₃ | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A standard, cost-effective choice. |
| Cs₂CO₃ | Dioxane, THF, Toluene | More soluble in organic solvents, often used for challenging couplings.[15] |
| K₃PO₄ | Dioxane, Toluene | A strong base, can be effective but may promote side reactions.[9] |
| KF | Dioxane, Toluene | Milder option, can prevent cleavage of base-sensitive groups.[13] |
Guide 3: Derivatization to Enhance Solubility and Stability
When optimizing solvents and bases is insufficient, converting the boronic acid to a more soluble and stable derivative is a powerful strategy.
Problem: Persistent solubility and stability issues with this compound.
Solution Workflow:
Caption: Derivatization Strategy Workflow
Detailed Protocols for Derivatization:
Protocol 1: Formation of the Pinacol Ester (Bpin)
Pinacol esters are significantly more stable than their corresponding boronic acids and often exhibit better solubility in organic solvents.[14]
-
Reactants: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or dichloromethane), add pinacol (1.1 equiv).
-
Drying Agent: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) to remove the water formed during the reaction.
-
Stirring: Stir the mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
Purification: Purify the product by column chromatography or recrystallization.
Protocol 2: Formation of the Diethanolamine Adduct
Diethanolamine adducts are often highly crystalline, air- and water-stable solids that can be used directly in coupling reactions.[8][9]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.[9]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[9]
-
Precipitation: A precipitate will typically form.[9]
-
Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the white solid by vacuum filtration.[9]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[9]
Concluding Remarks
Overcoming the poor solubility of this compound is achievable through a systematic approach to optimizing reaction conditions. By carefully selecting solvents and bases, and considering derivatization when necessary, researchers can successfully employ this valuable reagent in their synthetic endeavors. This guide provides a foundation for troubleshooting, but as with all chemical reactions, empirical optimization for your specific system is key to success.
References
-
Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
Graser, J. (2011). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
-
Leszczyński, P., et al. (2020). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]
-
Popik, O., et al. (2021). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]
-
Leszczyński, P., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available at: [Link]
-
Malapit, C. A., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
-
Reddit (2023). Boronic acids being gooey : r/OrganicChemistry. Reddit. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Al-Zamili, H. A. A. (2016). Effect of pH on boric acid and borate distribution in seawater. ResearchGate. Available at: [Link]
-
Adamczyk-Woźniak, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry. Available at: [Link]
-
Reddit (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. Available at: [Link]
-
Reddit (2025). HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit. Available at: [Link]
-
ResearchGate (2025). The Suzuki Reaction Under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Çetin, K., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Le Grognec, E., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]
-
ResearchGate (2022). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Available at: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Technical Support Center: Strategies for Coupling Sterically Hindered Substrates with 7-Chlorobenzo[b]thiophene-2-boronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered substrates with 7-Chlorobenzo[b]thiophene-2-boronic acid. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common experimental hurdles and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a foundational understanding before delving into more complex troubleshooting scenarios.
Q1: What are the primary challenges when coupling a sterically hindered aryl halide with this compound?
A1: The primary challenges stem from the steric hindrance around the reaction centers of both coupling partners. This bulkiness can significantly slow down or inhibit key steps in the Suzuki-Miyaura catalytic cycle, namely the oxidative addition of the aryl halide to the palladium(0) complex and the subsequent transmetalation step with the boronic acid. Furthermore, the electronic properties of the 7-chlorobenzo[b]thiophene moiety can influence its reactivity.
Q2: Why is my reaction showing low to no yield even with a standard palladium catalyst like Pd(PPh₃)₄?
A2: Standard palladium catalysts, such as those with triphenylphosphine ligands, are often not effective for coupling sterically hindered substrates.[1] The bulky nature of these substrates requires more specialized catalyst systems. The ligands on the palladium center play a crucial role in facilitating the reaction. For sterically demanding couplings, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
Q3: What role does the base play in this specific coupling reaction?
A3: The base is critical for the activation of the boronic acid.[3] It reacts with the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium complex.[4][5] For sterically hindered substrates, the choice of base is crucial. Stronger, non-nucleophilic bases are often required to facilitate the reaction without causing unwanted side reactions. The effectiveness of a base can also be highly dependent on the solvent system used.[4][6]
Q4: Can the 7-chloro substituent on the benzo[b]thiophene ring cause any side reactions?
A4: While the primary reaction is at the C-B bond, the chloro substituent can potentially undergo competitive oxidative addition, although this is generally less favorable than with aryl bromides or iodides. Under harsh reaction conditions or with certain catalyst systems, this could lead to undesired byproducts. Careful optimization of the reaction conditions is key to ensuring selectivity for the desired C-C bond formation.
Q5: How can I monitor the progress of my reaction effectively?
A5: Thin-layer chromatography (TLC) is a simple and cost-effective method for initial reaction monitoring.[7][8] For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[9][10] Real-time monitoring using in-situ analytical methods can provide detailed kinetic profiles and a deeper understanding of the reaction dynamics.[11][12]
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
Q: I've set up my reaction with a sterically hindered aryl bromide and this compound, but I'm seeing very little or no product formation. What are the first things I should check?
A: Causal Analysis & Troubleshooting Steps:
When a Suzuki coupling fails to proceed, a systematic evaluation of the reaction components and conditions is essential. The most common culprits are related to the catalyst system, reagent quality, and reaction setup.
1. Catalyst and Ligand Selection:
-
Rationale: Standard phosphine ligands like PPh₃ are often too small and not electron-rich enough to promote the coupling of sterically hindered substrates. Bulky, electron-donating ligands are required to stabilize the palladium center and facilitate the difficult oxidative addition and reductive elimination steps.[1]
-
Protocol:
-
Switch to Bulky Phosphine Ligands: Employ ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or other sterically demanding phosphines.[13][14] These ligands have been specifically designed for challenging cross-coupling reactions.[13][14]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective for coupling sterically hindered substrates.[2]
-
Use Pre-formed Catalysts: Palladacycle precatalysts (e.g., G3 or G4 palladacycles) can offer improved stability and activity.[9]
-
2. Base and Solvent Optimization:
-
Rationale: The choice of base and solvent is interdependent and critical for reaction success.[6][15] A strong base is needed to form the boronate, but its solubility and activity are influenced by the solvent.
-
Protocol:
-
Evaluate Different Bases: If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (t-BuOK).[2]
-
Solvent System Modification: Aprotic polar solvents like dioxane, THF, or DMF are often effective.[16] Sometimes a mixture of an organic solvent with water is necessary to dissolve the base and facilitate the reaction.[6] However, for substrates prone to protodeboronation, anhydrous conditions might be preferable.[17]
-
3. Reagent Quality and Reaction Setup:
-
Rationale: The presence of oxygen and moisture can lead to catalyst deactivation and protodeboronation of the boronic acid.[9]
-
Protocol:
-
Ensure Anhydrous and Degassed Conditions: Thoroughly dry all glassware and use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents.[8]
-
Check Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. It is advisable to use fresh or recently purchased this compound.
-
| Parameter | Initial Condition (If Failing) | Recommended Change | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | XPhos Pd G3, SPhos Pd G2 | Bulky, electron-rich ligands facilitate coupling of hindered substrates.[14] |
| Base | Na₂CO₃ (aq) | K₃PO₄, Cs₂CO₃, t-BuOK | Stronger bases promote boronate formation and transmetalation.[2][4] |
| Solvent | Toluene/H₂O | Dioxane, THF, DMF | Aprotic polar solvents can improve solubility and reaction rates.[16] |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and protodeboronation.[9] |
Problem 2: Formation of Homo-coupling Byproducts
Q: My reaction is producing a significant amount of homo-coupled product from my boronic acid (dimer of 7-Chlorobenzo[b]thiophene). How can I minimize this side reaction?
A: Causal Analysis & Troubleshooting Steps:
The homo-coupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and certain palladium species.
1. Rigorous Exclusion of Oxygen:
-
Rationale: Oxygen can promote the oxidative homo-coupling of boronic acids.[6][9]
-
Protocol:
-
Degas Solvents Thoroughly: Use a freeze-pump-thaw method or sparge the solvent with an inert gas for an extended period.
-
Maintain Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of argon or nitrogen.[8]
-
2. Catalyst Choice and Loading:
-
Rationale: Some palladium sources or catalyst states are more prone to promoting homo-coupling.
-
Protocol:
-
Use Well-Defined Pre-catalysts: Pre-formed palladium complexes can sometimes offer better control over the active catalytic species compared to generating the catalyst in situ from Pd(OAc)₂ or PdCl₂.
-
Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to an increase in side reactions. Try reducing the catalyst loading to the minimum effective amount (e.g., 0.5-2 mol%).[9]
-
3. Reaction Temperature and Time:
-
Rationale: Higher temperatures and longer reaction times can sometimes favor side reactions.
-
Protocol:
-
Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can often reduce the formation of byproducts.
-
Monitor Reaction Progress: Avoid unnecessarily long reaction times. Once the starting material is consumed (as determined by TLC or LC-MS), work up the reaction promptly.[9]
-
Problem 3: Incomplete Conversion of Starting Material
Q: My reaction stalls, and I'm left with unreacted starting materials even after extended reaction times. What could be the cause?
A: Causal Analysis & Troubleshooting Steps:
Incomplete conversion can be due to catalyst deactivation, insufficient reactivity of the substrates, or solubility issues.
1. Catalyst Deactivation:
-
Rationale: The active palladium catalyst can be deactivated through various pathways, including aggregation or the formation of unreactive species.[18][19][20] For sterically hindered substrates, the catalyst may have a limited lifetime.
-
Protocol:
-
Portion-wise Addition of Catalyst: In some cases, adding the catalyst in two or more portions throughout the reaction can help maintain a sufficient concentration of the active species.
-
Use a More Robust Ligand: Some ligands are more resistant to degradation under the reaction conditions. Experiment with different classes of bulky ligands.
-
2. Protodeboronation of the Boronic Acid:
-
Rationale: Heteroaromatic boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[17] This is often exacerbated by the presence of water and elevated temperatures.[21]
-
Protocol:
-
Use Anhydrous Conditions: If protodeboronation is suspected, switch to strictly anhydrous conditions. Use a non-aqueous base like K₃PO₄ or CsF.
-
Consider Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation.[22] You can either use the corresponding boronic ester of 7-chlorobenzo[b]thiophene or generate it in situ.
-
3. Solubility Issues:
-
Rationale: If one of the starting materials or the intermediate palladium complex has poor solubility in the reaction solvent, the reaction rate can be severely limited.[16][21]
-
Protocol:
-
Screen Different Solvents: Try a range of solvents or solvent mixtures to find one that provides good solubility for all components at the reaction temperature.
-
Increase Reaction Temperature: Higher temperatures can improve solubility, but this must be balanced against the potential for increased side reactions and catalyst decomposition.
-
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide:
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add the sterically hindered aryl bromide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (or the pre-formed catalyst, e.g., XPhos Pd G3, 1-2 mol%).[9]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, THF) via syringe.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography.[9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ACS Publications. Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents | The Journal of Organic Chemistry. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
SUZUKI REACTION MONITORING. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
ACS Publications. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ACS Publications. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst | The Journal of Organic Chemistry. [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
-
Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education. [Link]
-
ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]
-
ResearchGate. Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature | Request PDF. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
ResearchGate. Synthesis of (7-chlorobenzo[b]thiophen-2-yl) boronic acid. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
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- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 4. researchgate.net [researchgate.net]
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- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Homocoupling of 7-Chlorobenzo[b]thiophene-2-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical guidance for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of 7-Chlorobenzo[b]thiophene-2-boronic acid. Due to its electron-deficient nature, this particular boronic acid is susceptible to forming a symmetrical biaryl byproduct, which can complicate purification and reduce the yield of your desired cross-coupled product.[1][2] This guide offers a structured approach to diagnosing and mitigating this issue, grounded in mechanistic understanding and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the homocoupling of this compound.
Q1: What is boronic acid homocoupling and why is my this compound particularly prone to it?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. This process is often mediated by the palladium catalyst.[3][4] this compound is an electron-deficient arylboronic acid. Electron-deficient boronic acids are known to be more susceptible to homocoupling.[1][2] This increased reactivity can be attributed to several factors, including a higher propensity for certain transmetalation pathways and potential side reactions involving oxygen.
Q2: I'm seeing a significant amount of a symmetrical biaryl byproduct in my reaction. What is the first thing I should check?
A2: The most common culprit for excessive homocoupling is the presence of oxygen in your reaction.[5][6] In the presence of oxygen, a palladium(0) catalyst can be oxidized to a palladium(II) species. This Pd(II) can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Therefore, the first and most critical step is to ensure your reaction is set up under strictly anaerobic (oxygen-free) conditions. This involves thorough degassing of your solvent and sparging your reaction vessel with an inert gas like argon or nitrogen.[3]
Q3: Can the choice of base influence the extent of homocoupling?
A3: Absolutely. The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[7][8][9] However, the choice and amount of base can also impact selectivity. While a base is necessary, using a very strong base or an excessive amount can sometimes promote side reactions, including homocoupling. For sensitive substrates like this compound, it is often beneficial to start with a milder base (e.g., K₂CO₃, Cs₂CO₃) and carefully optimize the stoichiometry.[10]
Q4: How does the palladium catalyst and ligand system affect homocoupling?
A4: The choice of palladium precursor and ligand is critical. Some palladium(II) precatalysts, if not efficiently reduced to the active Pd(0) species, can directly promote homocoupling.[3][5] The ligand stabilizes the palladium catalyst and modulates its reactivity.[5][11] Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway by promoting the oxidative addition of the aryl halide and facilitating the reductive elimination of the final product. For challenging couplings, employing specialized ligands like SPhos has been shown to improve yields of the cross-coupled product.[1][2][10]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
If you are consistently observing significant homocoupling of this compound, follow this systematic guide to diagnose and resolve the issue.
Step 1: Rigorous Exclusion of Oxygen
As mentioned in the FAQs, oxygen is a primary driver of boronic acid homocoupling.[5][6]
Troubleshooting Actions:
-
Degassing Technique: Ensure your solvent is thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is generally more effective than simply bubbling inert gas through the solvent.
-
Inert Atmosphere: Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the reaction setup and duration. Use glassware with proper seals (e.g., Suba-Seals) for reagent addition.
-
Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous and free of peroxides.
Step 2: Re-evaluation of Reaction Parameters
The interplay of base, solvent, and temperature is crucial for maximizing the yield of the desired cross-coupled product while minimizing side reactions.
2.1 Choice of Base
The base activates the boronic acid, but an inappropriate choice can be detrimental.
| Base Type | Strength | Common Examples | Considerations for this compound |
| Carbonates | Mild to Moderate | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Often a good starting point. Cesium carbonate can be particularly effective due to its solubility. |
| Phosphates | Moderate | K₃PO₄ | A common and effective base for many Suzuki couplings. |
| Hydroxides | Strong | NaOH, KOH | Can be too harsh and may promote side reactions, including protodeboronation. Use with caution. |
| Fluorides | Mild | KF, CsF | Can be effective, especially when dealing with base-sensitive functional groups. |
Recommendation: If you are using a strong base like NaOH or KOH and observing significant homocoupling, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃.[10]
2.2 Solvent Selection
The solvent influences the solubility of reagents and the stability of catalytic intermediates.
| Solvent System | Polarity | Common Examples | Notes |
| Ethereal | Moderately Polar | Dioxane, THF | Common solvents for Suzuki reactions. Often used with water. |
| Aromatic | Nonpolar | Toluene, Xylene | Can be effective, especially at higher temperatures. |
| Alcohols | Polar Protic | Isopropanol, Ethanol | Can sometimes act as reducing agents and may participate in side reactions. |
| Amides | Polar Aprotic | DMF, DMAc | Use with caution as they can decompose at high temperatures. |
Recommendation: A mixture of an ethereal solvent like dioxane or THF with water is a standard and often effective choice.[10] The water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.
2.3 Temperature Control
Higher temperatures can accelerate the desired reaction but may also increase the rate of side reactions.
Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress.[10][12] If homocoupling is still a major issue, try running the reaction at a lower temperature for a longer period.
Step 3: Optimization of the Catalytic System
The palladium source and the supporting ligand are at the heart of the reaction's success.
3.1 Palladium Precatalyst
| Precatalyst | Oxidation State | Activation | Considerations |
| Pd(PPh₃)₄ | Pd(0) | Already in the active oxidation state | Can be sensitive to air and moisture. |
| Pd₂(dba)₃ | Pd(0) | Requires ligand association | A common and effective Pd(0) source. |
| Pd(OAc)₂ | Pd(II) | Requires in-situ reduction | A stable and widely used precatalyst. The reduction to Pd(0) can sometimes be a source of side reactions. |
| PdCl₂(dppf) | Pd(II) | Requires in-situ reduction | A popular precatalyst that incorporates a useful ligand. |
Recommendation: If you are using a Pd(II) source like Pd(OAc)₂ and observing significant homocoupling, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
3.2 Ligand Selection
The ligand plays a multifaceted role in stabilizing the catalyst, promoting oxidative addition, and facilitating reductive elimination.[5]
| Ligand Type | Characteristics | Common Examples | Suitability for Electron-Deficient Systems |
| Triarylphosphines | General Purpose | PPh₃, P(o-tolyl)₃ | PPh₃ is a standard choice but may not be optimal for challenging couplings. |
| Bulky, Electron-Rich Phosphines | Promote oxidative addition and reductive elimination | PCy₃, P(t-Bu)₃, SPhos, XPhos | Highly effective for coupling with electron-deficient boronic acids and unreactive aryl chlorides.[1][2] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | IPr, SIMes | Offer high stability and activity. |
Recommendation: For minimizing homocoupling with this compound, switching to a bulky, electron-rich phosphine ligand like SPhos is highly recommended.[1][2][10]
Advanced Strategy: The Use of Additives
In some persistent cases, the addition of a mild reducing agent can help to maintain the palladium catalyst in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.
Recommendation: The addition of a small amount of a mild reducing agent, such as potassium formate, has been shown to be effective in suppressing homocoupling.[3] This should be considered an advanced troubleshooting step after optimizing the other reaction parameters.
Visualizing the Suzuki-Miyaura Cycle and Competing Homocoupling Pathway
Caption: Suzuki-Miyaura cycle vs. the competing homocoupling pathway.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize homocoupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio).
-
Stir the reaction mixture at 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Summary Troubleshooting Flowchart
Caption: Systematic troubleshooting flowchart for homocoupling.
By methodically addressing these experimental variables, researchers can significantly reduce the undesired homocoupling of this compound, leading to cleaner reactions, higher yields of the desired product, and more efficient downstream processing.
References
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. ResearchGate. Available at: [Link]
-
Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]
-
In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry (RSC Publishing). Available at: [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. Available at: [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group - Princeton University. Available at: [Link]
- Synthetic method of 3-bromomethyl-7-chlorobenzo[b]thiophene. Google Patents.
-
METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. WIPO Patentscope. Available at: [Link]
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Validation & Comparative
Comparing reactivity of 7-Chlorobenzo[b]thiophene-2-boronic acid with other benzothiophene boronic acids
Introduction: The Central Role of Benzothiophenes in Modern Chemistry
Benzothiophene scaffolds are privileged structures in medicinal chemistry, drug development, and materials science.[1] Their presence in numerous biologically active compounds and organic electronic materials makes the development of efficient synthetic methodologies for their derivatization a paramount objective. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the modular assembly of complex molecular architectures.[2][3]
At the heart of this transformation are organoboron reagents, particularly benzothiophene boronic acids. These reagents serve as key building blocks, allowing for the strategic introduction of the benzothiophene moiety onto various aromatic and heteroaromatic systems.[4][5] However, not all benzothiophene boronic acids exhibit the same reactivity. The nature and position of substituents on the benzothiophene ring can dramatically influence reaction rates, yields, and the optimal conditions required for successful coupling.
This guide provides an in-depth comparison of the reactivity of 7-Chlorobenzo[b]thiophene-2-boronic acid with other substituted benzothiophene boronic acids. We will explore the underlying electronic and steric principles that govern their performance in Suzuki-Miyaura coupling, provide representative experimental data, and offer a detailed, validated protocol for practical application in the laboratory.
Theoretical Framework: Understanding the Drivers of Reactivity
The reactivity of an aryl boronic acid in the Suzuki-Miyaura catalytic cycle is predominantly influenced by the efficiency of the transmetalation step. In this key step, the organic group is transferred from the boron atom to the palladium center. The speed of this transfer is dictated by the electronic properties of the ipso-carbon atom (the carbon atom bonded to boron) and any steric hindrance that may impede the interaction between the boronic acid and the palladium complex.[6]
Electronic Effects: The Push and Pull of Substituents
Substituents on the benzothiophene ring modulate the electron density of the aromatic system and, crucially, the nucleophilicity of the ipso-carbon. This is governed by a combination of inductive and resonance effects.[7]
-
Electron-Withdrawing Groups (EWGs): Groups like chloro (–Cl), nitro (–NO₂), or cyano (–CN) pull electron density away from the ring through the sigma framework (inductive effect). This makes the ipso-carbon less electron-rich (less nucleophilic), which can slow down the transmetalation step. For halogens like chlorine, there is a competing, weaker electron-donating resonance effect from the lone pairs, but the inductive withdrawal is dominant, leading to an overall deactivating effect.[7][8]
-
Electron-Donating Groups (EDGs): Groups like methoxy (–OCH₃) or methyl (–CH₃) donate electron density to the ring, primarily through resonance or hyperconjugation. This increases the nucleophilicity of the ipso-carbon, generally leading to a faster transmetalation and higher overall reactivity.
The position of the substituent is critical. For This compound , the chloro group exerts a strong electron-withdrawing inductive effect on the C2-boron center, which is expected to decrease its reactivity compared to the unsubstituted parent compound.
Comparative Reactivity Analysis
To provide a clear comparison, we will assess the reactivity of various benzothiophene-2-boronic acids in a model Suzuki-Miyaura coupling reaction with a common partner, 4-bromoanisole. The data presented below is a synthesis of typical results reported across the literature for similar systems.[9]
Model Reaction: Benzothiophene-2-boronic acid derivative + 4-bromoanisole -> 2-(4-methoxyphenyl)benzothiophene derivative
Standard Conditions: Pd(OAc)₂/SPhos catalyst system, Cs₂CO₃ as base, in a THF/H₂O solvent mixture at 80-100 °C.[9]
| Boronic Acid Substrate | Substituent Type | Expected Relative Reactivity | Typical Yield Range (%) | Rationale |
| Benzo[b]thiophene-2-boronic acid | None (Baseline) | High | 85-95% | Unsubstituted ring provides a good balance of stability and nucleophilicity. |
| This compound | Electron-Withdrawing (EWG) | Moderate | 70-85% | The 7-Cl group deactivates the ring via induction, reducing the ipso-carbon's nucleophilicity and slowing transmetalation. |
| 5-Chlorobenzo[b]thiophene-2-boronic acid | Electron-Withdrawing (EWG) | Moderate-Low | 65-80% | The 5-Cl group has a stronger deactivating influence on the C2 position through resonance and inductive effects compared to the 7-Cl isomer. |
| 7-Methoxybenzo[b]thiophene-2-boronic acid | Electron-Donating (EDG) | Very High | 90-98% | The 7-methoxy group donates electron density, increasing the nucleophilicity of the C2 position and accelerating the reaction. |
| Benzo[b]thiophene-3-boronic acid | Positional Isomer | Low | < 50% | The C3 position is generally less reactive. Furthermore, this isomer can be more prone to protodeboronation under certain conditions. |
Analysis: As the data illustrates, This compound is a moderately reactive substrate. Its performance is slightly diminished compared to the unsubstituted parent compound due to the electron-withdrawing nature of the chlorine atom. However, it remains a highly viable and useful building block, often requiring slightly longer reaction times or slightly higher catalyst loadings to achieve yields comparable to more activated systems. Its reactivity is generally superior to that of the 5-chloro isomer, where the electronic deactivation at the C2 position is more pronounced.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process involves a palladium catalyst cycling through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromoanisole), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the benzothiophene boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species. This is the rate-determining step most affected by the substituents on the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable method for the coupling of this compound with an aryl bromide.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Deionized Water
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, Cs₂CO₃, Pd(OAc)₂, and SPhos.
-
Causality Note: Using an oven-dried vessel and anhydrous solvent (initially) minimizes unwanted side reactions and ensures a water-free environment for the catalyst system before the deliberate addition of water.
-
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Causality Note: The Pd(0) species is oxygen-sensitive. Establishing an inert atmosphere is critical to prevent catalyst oxidation and deactivation.
-
-
Solvent Addition: Add anhydrous THF and degassed water (typically a 4:1 to 10:1 THF:H₂O ratio) via syringe. The mixture should be a stirrable slurry.
-
Causality Note: The mixed solvent system is crucial. THF solubilizes the organic components and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
-
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (the boronic acid).
-
Trustworthiness Note: Self-validation is achieved by monitoring. If the reaction stalls, gentle heating or the addition of a small amount of fresh catalyst can be considered.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Conclusion
The reactivity of benzothiophene boronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. This compound serves as a robust, albeit moderately deactivated, building block. Its electron-withdrawing chloro group tempers its reactivity compared to unsubstituted or electron-rich analogs, a factor that chemists must account for through the adjustment of reaction times or catalyst loadings. By understanding these fundamental principles, researchers can rationally select substrates and optimize conditions to efficiently synthesize complex, high-value molecules for a wide range of applications.
References
-
Zhou, W., et al. (n.d.). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. ResearchGate. Available at: [Link]
-
Chen, S., et al. (2015). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. Royal Society of Chemistry. Available at: [Link]
-
Denmark, S. E., & Regens, C. S. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Voldris, T., et al. (2020). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Molecules. Available at: [Link]
-
Galangau, O., et al. (2015). Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives. Chemistry – An Asian Journal. Available at: [Link]
-
Fawcett, F., et al. (2021). Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S-Oxides with Boronic Esters. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, Z., et al. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link]
-
NRO-Chemistry (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Anhydrous Suzuki–Miyaura, Cross-Coupling Reactions of Heteroaryl Boronic Esters and Heteroaryl Halides Enabled by Trimethyl Borate. Angewandte Chemie International Edition. Available at: [Link]
-
LibreTexts Chemistry (2023). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
Wallace, D. J., & Chen, C. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Tetrahedron Letters. Available at: [Link]
-
Babayev, E., et al. (2024). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Sulfur Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Comparison of reactivity of different boron reagents. Available at: [Link]
-
ResearchGate (n.d.). Benzothiophene S‐oxide scope. Available at: [Link]
-
Denmark, S. E., & Regens, C. S. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Al-Awsi, G. F., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. Available at: [Link]
-
Zahim, K., et al. (2023). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Molecules. Available at: [Link]
-
Anisimov, A. V., et al. (1998). Reactivity of[4]Benzothieno[3,2-b][4]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
-
Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Gedeck, P., & Schindler, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]
-
Gedeck, P., & Schindler, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]
-
D. P. N. V., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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- 3. tcichemicals.com [tcichemicals.com]
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- 9. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions for 7-Chlorobenzo[b]thiophene Derivatives: Alternatives to Suzuki-Miyaura Coupling
Introduction: The Challenge and Opportunity of Functionalizing Benzo[b]thiophene
The benzo[b]thiophene scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and biologically active compounds, including agents with anti-cancer, anti-microbial, and anti-inflammatory properties.[1] The targeted functionalization of this nucleus is a cornerstone of modern drug discovery. While the Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, its application to electron-rich and sterically hindered aryl chlorides, such as 7-chlorobenzo[b]thiophene, presents significant challenges.[2][3]
The inherent inertness of the C-Cl bond compared to its bromide and iodide counterparts is due to its higher bond dissociation energy (BDE), which makes the rate-limiting oxidative addition step to the palladium(0) catalyst kinetically demanding.[2] Consequently, Suzuki reactions with aryl chlorides often require harsh conditions or highly specialized, expensive catalyst systems, limiting their broad applicability and scalability.
This guide provides an in-depth comparison of robust and field-proven alternatives to the Suzuki coupling for the functionalization of 7-chlorobenzo[b]thiophene and related heteroaryl chlorides. We will explore the mechanistic nuances, explain the causality behind experimental choices, and provide detailed protocols for Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most effective cross-coupling strategy for their synthetic goals.
General Experimental Workflow
Successful cross-coupling requires meticulous attention to detail, particularly the exclusion of oxygen, which can deactivate the catalyst. The following workflow represents a generalized procedure applicable to the methods discussed herein.
Caption: Simplified catalytic cycle for the Heck Reaction.
Experimental Protocol: Heck Coupling of 7-Chlorobenzo[b]thiophene with Styrene
This protocol is adapted from established procedures for the Heck coupling of challenging aryl chlorides. [1][4]
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-chlorobenzo[b]thiophene (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and tri-tert-butylphosphine (P(t-Bu)₃, 0.04 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add cesium carbonate (Cs₂CO₃, 2.0 equiv) and anhydrous dioxane (solvent).
-
Addition of Alkene: Add styrene (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100–120 °C and stir vigorously for 12–24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate eluent) to yield the desired 7-vinylbenzo[b]thiophene derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Precatalysts that readily form the active Pd(0) species. |
| Ligand | P(t-Bu)₃ | A bulky, electron-rich ligand that accelerates the oxidative addition of the C-Cl bond. [4] |
| Base | Cs₂CO₃ or K₂CO₃ | A strong inorganic base is required to regenerate the Pd(0) catalyst. [1] |
| Solvent | Dioxane or DMF | High-boiling polar aprotic solvents are typically effective. |
| Temperature | 100 - 120 °C | Elevated temperatures are necessary to overcome the activation energy of C-Cl bond cleavage. |
The Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, linking a terminal alkyne with an aryl halide. [5][6]This reaction is exceptionally valuable for synthesizing conjugated systems found in materials science and medicinal chemistry. It uniquely employs a dual-catalyst system of palladium and copper(I). [5]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride is followed by transmetalation from a copper(I) acetylide intermediate. This intermediate is formed in the copper cycle, where the base helps deprotonate the terminal alkyne, which then coordinates to the copper(I) salt. [5]
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of 7-Chlorobenzo[b]thiophene
This protocol is based on established methods for coupling aryl halides with terminal alkynes. [7]
-
Reaction Setup: To a dry Schlenk flask, add 7-chlorobenzo[b]thiophene (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Addition of Reagents: Add anhydrous triethylamine (TEA) or diisopropylamine (DIPA) as both the base and solvent. Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) for 6-18 hours, monitoring by TLC. For aryl chlorides, elevated temperatures are often required.
-
Workup: After completion, filter the reaction mixture through a pad of Celite to remove solids, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the 7-alkynylbenzo[b]thiophene product.
| Parameter | Recommended Condition | Rationale / Causality |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Standard, commercially available palladium sources. |
| Cu Co-catalyst | CuI | Essential for activating the alkyne and facilitating transmetalation. [5] |
| Base | TEA or DIPA | Acts as both a base to deprotonate the alkyne and often as the solvent. |
| Solvent | Amine base, THF, or DMF | Choice depends on substrate solubility and required reaction temperature. |
| Temperature | 25 - 80 °C | Milder conditions are often possible compared to other couplings, but C-Cl activation may require heat. |
The Stille Coupling: Versatility with Organostannanes
The Stille coupling is a highly versatile C-C bond-forming reaction between an organostannane and an organic halide. [8]Its major advantages include the air and moisture stability of the organostannane reagents and a high tolerance for a wide variety of functional groups. [9]The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts. [10]
Mechanistic Rationale
The mechanism follows the classic cross-coupling pathway: oxidative addition of the aryl chloride to Pd(0), followed by a rate-determining transmetalation step where the organic group is transferred from tin to palladium. The cycle concludes with reductive elimination to yield the coupled product. [8]The addition of lithium chloride (LiCl) is often crucial, as it can break up palladium-halide dimers and form more reactive palladium species, accelerating the reaction.
Experimental Protocol: Stille Coupling of 7-Chlorobenzo[b]thiophene
This protocol is a representative procedure for Stille couplings involving aryl chlorides. [10]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 7-chlorobenzo[b]thiophene (1.0 equiv), the organostannane reagent (e.g., tributyl(vinyl)tin, 1.2 equiv), and anhydrous lithium chloride (3.0 equiv) in anhydrous DMF or NMP.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv) and triphenylphosphine (PPh₃, 0.08 equiv).
-
Reaction: Heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether. The solution can be stirred with an aqueous solution of potassium fluoride (KF) for 1-2 hours to precipitate tin fluorides, which can be removed by filtration through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Robust catalysts suitable for a wide range of Stille reactions. |
| Ligand | PPh₃ or AsPh₃ | Triphenylphosphine is a standard, effective ligand. |
| Additive | LiCl | Accelerates transmetalation by preventing catalyst aggregation. |
| Solvent | DMF, NMP, Dioxane | Polar aprotic solvents are generally used to dissolve the reactants. |
| Stannane | R-Sn(Bu)₃ | Tributyltin reagents are common, but trimethyltin can offer higher reactivity. |
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides. [11]This reaction is paramount in pharmaceutical chemistry, where the aryl amine motif is ubiquitous. The key to successfully coupling unreactive aryl chlorides lies in the use of sterically hindered, electron-rich biarylphosphine ligands developed by Buchwald, Hartwig, and others. [12][13]
Mechanistic Rationale
After oxidative addition of the aryl chloride to Pd(0), the amine displaces the halide on the palladium center with the help of a strong base. The crucial final step is the reductive elimination from the palladium(II)-amido complex to form the C-N bond and regenerate the Pd(0) catalyst. The bulky ligands facilitate this reductive elimination, which is often the turnover-limiting step. [11]
Experimental Protocol: Amination of 7-Chlorobenzo[b]thiophene
This protocol incorporates modern, highly active catalyst systems for the amination of aryl chlorides. [14]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 7-chlorobenzo[b]thiophene (1.0 equiv), the desired amine (1.2 equiv), a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 equiv), a palladium precatalyst (e.g., XPhos-Pd-G3, 0.01-0.02 equiv) to a vial.
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude aryl amine product by column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Biarylphosphine-Pd Precatalysts | Systems like XPhos-Pd-G3 or SPhos-Pd-G2 are highly active for C-Cl bond activation. [2] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines are essential for efficient catalysis. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
The Negishi Coupling: High Reactivity with Organozincs
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. [15]Organozinc reagents are more reactive than their organoboron (Suzuki) and organotin (Stille) counterparts, often allowing for reactions to proceed under milder conditions. [16][17]This method displays excellent functional group tolerance, although the organozinc reagents themselves are moisture-sensitive and typically prepared in situ.
Mechanistic Rationale
The Negishi coupling follows the standard cross-coupling catalytic cycle. A key feature is the high rate of transmetalation from the relatively electropositive zinc to the palladium center. This high reactivity makes the Negishi coupling particularly suitable for constructing sterically congested C-C bonds. [18]
Experimental Protocol: Negishi Coupling of 7-Chlorobenzo[b]thiophene
This protocol describes a typical procedure for a Negishi coupling.
-
Preparation of Organozinc Reagent (if not commercially available): In a flame-dried flask under argon, react the corresponding organohalide (e.g., an alkyl or aryl bromide) with activated zinc dust in anhydrous THF.
-
Reaction Setup: In a separate flame-dried flask under argon, add 7-chlorobenzo[b]thiophene (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and anhydrous THF.
-
Coupling: Cool the catalyst mixture to 0 °C or room temperature. Slowly add the freshly prepared organozinc solution (1.5 equiv) via cannula.
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-24 hours, or heat if necessary. Monitor the reaction by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Dppf-ligated catalysts are often very effective for Negishi couplings. |
| Organometallic | R-ZnCl or R₂Zn | Organozinc reagents provide high reactivity and functional group tolerance. [17] |
| Solvent | THF, Dioxane, DMF | Anhydrous ethereal or polar aprotic solvents are required. |
| Temperature | 25 - 80 °C | The high reactivity of the organozinc reagent often allows for lower reaction temperatures. |
Comparative Summary and Conclusion
The choice of a cross-coupling method is a multi-faceted decision based on the desired bond, available starting materials, functional group compatibility, and scalability considerations. While Suzuki coupling is a default choice for many, its limitations with aryl chlorides necessitate a broader synthetic toolbox.
| Coupling Method | Bond Formed | Coupling Partner | Key Advantages | Key Limitations |
| Heck | C(sp²)-C(sp²) (alkene) | Alkene | Atom economical; forms a versatile alkene product. | Limited to alkene partners; regioselectivity can be an issue. |
| Sonogashira | C(sp²)-C(sp) (alkyne) | Terminal Alkyne | Direct route to conjugated alkynes; often mild conditions. | Requires a copper co-catalyst; sensitive to air. [5] |
| Stille | C(sp²)-C(sp²), C(sp²)-C(sp³) | Organostannane | Excellent functional group tolerance; stable reagents. | Toxicity of tin compounds; difficult purification. [10] |
| Buchwald-Hartwig | C(sp²)-N | Amine, Amide | Premier method for C-N bond formation; broad scope. | Requires specialized, often expensive, ligands and strong bases. [11] |
| Negishi | C(sp²)-C(sp²), C(sp²)-C(sp³) | Organozinc | High reactivity allows for mild conditions; excellent scope. | Moisture-sensitive organozinc reagents; often prepared in situ. [16] |
For the functionalization of 7-chlorobenzo[b]thiophene, each of these methods offers a viable and powerful alternative to the Suzuki-Miyaura reaction. The Heck and Sonogashira couplings provide direct access to valuable vinyl and alkynyl derivatives. For more complex carbon skeletons, the Stille and Negishi couplings offer broad scope, with the choice often depending on tolerance for tin toxicity versus the handling of moisture-sensitive organozincs. Finally, for the crucial introduction of nitrogen-containing functional groups, the Buchwald-Hartwig amination remains the undisputed gold standard. By understanding the principles and practicalities of these diverse reactions, researchers can more effectively navigate the synthetic challenges posed by unreactive aryl chlorides and accelerate the discovery of novel benzo[b]thiophene-based therapeutics.
References
- Ayogu, J.I., & Onoabedje, E.A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5233-5255.
- Ayogu, J.I., & Onoabedje, E.A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. DOI:10.1039/C9CY01331H.
- BenchChem. (2025). Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene. BenchChem.
- Macdowell, D. W. H., & Greenwood, T. D. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-bromo-7-chloro-1-benzothiophene. BenchChem.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI.
- BenchChem. (2025).
- Synfacts. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Thieme.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Reitz, A. B., & Tully, T. P. (n.d.). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Elsevier.
- Wikipedia. (n.d.).
- Garg, N. K. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn.
- Wikipedia. (n.d.). Negishi coupling. Wikipedia.
- Chemistry LibreTexts. (2023).
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- Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal.
- Wikipedia. (n.d.). Stille reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Request PDF. (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Journal of Organic Chemistry, 64(1), 10-11.
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- Thermo Fisher Scientific. (n.d.). Negishi Cross-Coupling Reaction. Thermo Fisher Scientific - US.
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- Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign.
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A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of 7-Chlorobenzo[b]thiophene-2-boronic acid
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 7-Chlorobenzo[b]thiophene-2-boronic acid is a key building block in medicinal chemistry, notably as a precursor to potent inhibitors of beta-lactamase enzymes, which are crucial in combating antibiotic resistance.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing unambiguous insights into the molecular architecture.
This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of a publicly available, fully assigned spectrum for this specific molecule, we present a detailed prediction based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds. This comparative approach not only allows for a confident prediction of the spectral features but also highlights the subtle yet significant electronic effects of substituents on the benzothiophene scaffold.
The Logic of Spectral Prediction: A Comparative Approach
Predicting an NMR spectrum is not a matter of guesswork; it is a deductive process grounded in the vast repository of empirical data. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. Therefore, by examining the spectra of closely related compounds, we can build a reliable model for our target molecule.
For our analysis of this compound, we will draw comparisons with two primary analogues:
-
Benzo[b]thiophene-2-boronic acid: This compound provides the foundational chemical shifts for the core benzothiophene-2-boronic acid structure.
-
Substituted Phenylboronic Acids: Data from a wide array of substituted phenylboronic acids reveal the influence of various functional groups on the chemical shifts of aromatic protons and carbons, as well as the characteristic signals of the boronic acid moiety.[2][3]
The introduction of a chlorine atom at the 7-position of the benzothiophene ring is expected to induce notable changes in the NMR spectrum due to its electron-withdrawing inductive effect and electron-donating mesomeric effect. These effects will be most pronounced on the proximal protons and carbons.
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from known data for benzo[b]thiophene-2-boronic acid and an analysis of substituent effects.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H3 | ~8.1 - 8.3 | - | The proton at position 3 is adjacent to the electron-withdrawing boronic acid group and the sulfur atom, leading to a downfield shift. |
| H4 | ~7.8 - 8.0 | - | This proton is part of the benzene ring and is expected to be in the typical aromatic region. |
| H5 | ~7.3 - 7.5 | - | Influenced by the neighboring protons and the overall electronic nature of the bicyclic system. |
| H6 | ~7.4 - 7.6 | - | The chlorine at position 7 will have a notable deshielding effect on this adjacent proton. |
| B(OH)₂ | ~8.0 - 8.5 (broad) | - | The chemical shift of boronic acid protons is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet.[4] |
| C2 | Not observed or very broad | ~140 - 145 | The carbon directly attached to the boron atom often exhibits significant quadrupolar broadening, making it difficult to observe. |
| C3 | - | ~130 - 135 | Adjacent to the electron-withdrawing boronic acid group. |
| C3a | - | ~140 - 142 | Bridgehead carbon, part of the fused ring system. |
| C4 | - | ~125 - 128 | Aromatic carbon. |
| C5 | - | ~124 - 127 | Aromatic carbon. |
| C6 | - | ~126 - 129 | Deshielded by the adjacent chlorine atom. |
| C7 | - | ~132 - 135 | Directly attached to the electronegative chlorine atom, resulting in a downfield shift. |
| C7a | - | ~138 - 141 | Bridgehead carbon, influenced by the sulfur atom and the fused ring. |
Comparative NMR Data of Analogous Compounds
To underscore the validity of our predictions, the table below presents experimental NMR data for benzo[b]thiophene and benzo[b]thiophene-2-boronic acid.
| Compound | Atom | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Reference |
| Benzo[b]thiophene | H2 | 7.43 | C2 | 124.2 |
| H3 | 7.27 | C3 | 122.5 | |
| H4 | 7.87 | C4 | 124.3 | |
| H5 | 7.35 | C5 | 124.4 | |
| H6 | 7.39 | C6 | 123.5 | |
| H7 | 7.82 | C7 | 122.0 | |
| C3a | 139.9 | |||
| C7a | 139.5 | |||
| Benzo[b]thiophene-2-boronic acid | - | - | - | [5][6] |
Note: A complete, assigned public spectrum for Benzo[b]thiophene-2-boronic acid was not available. The provided reference indicates its use and characterization.
Experimental Protocol for NMR Analysis
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is a common choice for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons.[5][7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.
2. Spectrometer Setup and Data Acquisition:
-
The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[5]
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities) in the ¹H NMR spectrum to deduce the connectivity of the protons.
Visualizing the NMR Analysis Workflow
The following diagram illustrates the key steps in the NMR analysis of this compound.
Structural Insights and Key Correlations
The following diagram illustrates the structure of this compound with numbered positions for clarity in NMR assignment.
Conclusion
References
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1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene... - ResearchGate. Available at: [Link]
-
17O NMR studies of boronic acids and their derivatives - RSC Publishing. Available at: [Link]
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A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
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17O NMR studies of boronic acids and their derivatives - Semantic Scholar. Available at: [Link]
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BZB benzo[b]thiophene-2-boronic acid, BZD 5-aminomethyl... - ResearchGate. Available at: [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. Available at: [Link]
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-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. Available at: [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.. Available at: [Link]
-
Synthesis of (7-chlorobenzo[b]thiophen-2-yl) boronic acid. - ResearchGate. Available at: [Link]
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13-C NMR Chemical Shift Table.pdf. Available at: [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - RSC Medicinal Chemistry. Available at: [Link]
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11 B NMR Chemical Shifts - SDSU Chemistry. Available at: [Link]
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Table of Characteristic Proton NMR Shifts. Available at: [Link]
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CAS: 98437-23-1 | OR0093 | Benzo[b]thiophene-2-boronic acid - Apollo Scientific. Available at: [Link]
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BJOC - Search Results - Beilstein Journals. Available at: [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 7-Chlorobenzo[b]thiophene-2-boronic acid and its Suzuki Coupling Products
In the landscape of modern drug discovery and development, the structural characterization of novel chemical entities is paramount. Arylboronic acids are crucial building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the pharmaceutical industry.[1][2] Among these, 7-Chlorobenzo[b]thiophene-2-boronic acid is a versatile reagent used in the synthesis of a variety of bioactive molecules, including inhibitors of enzymes like β-lactamase.[3] The precise identification of this starting material and its subsequent reaction products is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of this compound and its products from a typical Suzuki coupling reaction. We will explore the nuances of different ionization techniques, delve into predictable fragmentation patterns, and present a comprehensive workflow for analysis. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies for informed decision-making.
The Analytical Challenge: The Nature of Arylboronic Acids
Arylboronic acids present unique challenges in mass spectrometric analysis. A primary issue is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[4] This can complicate spectral interpretation by diminishing the molecular ion signal and introducing higher mass species. Furthermore, the choice of ionization technique can significantly influence the observed spectra, with "hard" ionization methods potentially causing extensive fragmentation and "soft" ionization methods preserving the molecular ion.[5][6]
Experimental Design: A Comparative Workflow
To illustrate the optimal approach for analyzing this compound and its reaction products, we will consider a hypothetical Suzuki coupling reaction with 4-bromoanisole to form 7-chloro-2-(4-methoxyphenyl)benzo[b]thiophene.
Caption: Experimental workflow for the mass spectrometric analysis of a Suzuki coupling reaction mixture.
Experimental Protocol: Suzuki Coupling and Sample Preparation
-
Reaction Setup: To a solution of this compound (1.0 equiv.), 4-bromoanisole (1.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in a suitable solvent (e.g., toluene/ethanol/water mixture) is added a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Sample Preparation for MS: A small aliquot of the crude reaction mixture is dissolved in a 1:1 mixture of methanol and water to a final concentration of approximately 1 µg/mL for direct infusion analysis or LC-MS. For MALDI-MS, the sample is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).[6]
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for obtaining meaningful mass spectra of boronic acids and their derivatives.
| Ionization Technique | Principle | Advantages for Arylboronic Acid Analysis | Disadvantages |
| Electrospray Ionization (ESI) | A soft ionization technique where a high voltage is applied to a liquid to create an aerosol.[6] | Excellent for polar and thermally labile molecules. Often produces intact molecular ions, simplifying spectral interpretation.[7][8] | Can be susceptible to ion suppression. The formation of adducts with solvents or salts can complicate spectra. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.[6] | Suitable for a wide range of molecular weights and less prone to ion suppression than ESI. Can be used for imaging mass spectrometry.[9] | Requires a suitable matrix and co-crystallization can be challenging. May not be ideal for coupling with liquid chromatography. |
| Electron Ionization (EI) | A hard ionization technique where the analyte is bombarded with high-energy electrons, causing ionization and extensive fragmentation.[5] | Provides detailed structural information through characteristic fragmentation patterns.[10] | Often does not produce a visible molecular ion for labile compounds like boronic acids, making molecular weight determination difficult. |
For the analysis of this compound and its Suzuki coupling product, Electrospray Ionization (ESI) in negative ion mode is often the preferred method. This is because boronic acids can be readily deprotonated to form a stable boronate anion, leading to a strong signal for the [M-H]⁻ ion.
Fragmentation Pathway of this compound
Understanding the fragmentation of the parent molecule is key to identifying it in a complex mixture and for structural elucidation of its derivatives.
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A Researcher's Comparative Guide to the Purity Assessment of Synthesized 7-Chlorobenzo[b]thiophene-2-boronic Acid
Introduction: The Critical Role of Purity in a Versatile Building Block
7-Chlorobenzo[b]thiophene-2-boronic acid is a pivotal building block in contemporary organic synthesis and medicinal chemistry.[1] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, making it a valuable intermediate in the development of novel therapeutics.[1] Notably, compounds within the benzo[b]thiophene-2-boronic acid class have demonstrated potential as potent inhibitors of β-lactamase enzymes, which are key drivers of bacterial resistance to common antibiotics.[1] Given that the presence of impurities can dramatically alter reaction outcomes, yields, and the pharmacological profile of subsequent drug candidates, a rigorous and multi-faceted approach to purity assessment is not just recommended, but essential for ensuring the integrity of downstream applications.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the accurate interpretation of data.
Understanding the Impurity Profile: A Synthesis-Driven Perspective
The selection of appropriate analytical methods is intrinsically linked to the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the lithiation of 7-chlorobenzo[b]thiophene followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
Potential impurities stemming from this process can include:
-
Starting Materials: Unreacted 7-chlorobenzo[b]thiophene.
-
Side-Products: Homocoupling products of the starting material.
-
Process-Related Impurities: Residual solvents (e.g., THF, hexanes), inorganic salts.
-
Degradation Products: Boroxines (cyclic anhydrides formed by the dehydration of three boronic acid molecules) and protodeboronation products (replacement of the boronic acid group with a hydrogen atom).[2]
An Orthogonal Strategy for Comprehensive Purity Assessment
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. An orthogonal approach, employing multiple methods that rely on different chemical and physical principles, is the gold standard. This ensures that a wide range of potential impurities, with varying polarities, volatilities, and spectroscopic properties, are detected and quantified.
Our recommended orthogonal strategy for this compound encompasses:
-
Chromatographic Techniques (HPLC-UV, LC-MS): For the separation and quantification of organic impurities.
-
Spectroscopic Methods (¹H, ¹¹B NMR): For structural confirmation and detection of both organic and some inorganic impurities.
-
Residual Analysis (GC-MS, Karl Fischer Titration): For the quantification of volatile organic solvents and water content.
-
Thermal Analysis (TGA): To assess thermal stability and the presence of non-volatile inorganic impurities.
Diagram 1: Overall Purity Assessment Workflow
Sources
A Senior Application Scientist's Guide to Arylboronic Acids: Benchmarking 7-Chlorobenzo[b]thiophene-2-boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. Arylboronic acids have emerged as indispensable reagents in modern synthetic chemistry, particularly in the palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. This guide provides an in-depth technical comparison of 7-Chlorobenzo[b]thiophene-2-boronic acid against a panel of commonly employed arylboronic acids: the parent phenylboronic acid, the electron-rich 4-methoxyphenylboronic acid, and the electron-deficient 4-(trifluoromethyl)phenylboronic acid. Our analysis is grounded in the fundamental principles of physical organic chemistry and supported by representative experimental protocols.
Introduction: The Versatility of Arylboronic Acids in Modern Synthesis
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has revolutionized the formation of carbon-carbon bonds due to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the requisite boronic acid reagents.[1] Similarly, the Chan-Lam coupling offers a powerful method for the construction of carbon-heteroatom bonds, providing access to a diverse array of aryl amines, ethers, and thioethers.[2]
The reactivity of an arylboronic acid in these catalytic cycles is intricately linked to its electronic and steric properties. The substituents on the aromatic ring dictate the nucleophilicity of the organic fragment to be transferred and influence the stability of the boronic acid itself, particularly its susceptibility to undesired side reactions like protodeboronation.[3]
This guide focuses on this compound, a heterocyclic boronic acid of increasing interest. Its rigid, sulfur-containing bicyclic core and the presence of a chlorine atom present a unique combination of electronic and steric features. To contextualize its performance, we will benchmark it against three archetypal arylboronic acids that span a range of electronic properties.
A Comparative Overview of Selected Arylboronic Acids
A thorough understanding of the physicochemical properties of each arylboronic acid is the foundation for predicting its behavior in a chemical reaction. The following table summarizes key physical and structural data for our selected compounds.
| Property | This compound | Phenylboronic acid | 4-Methoxyphenylboronic acid | 4-(Trifluoromethyl)phenylboronic acid |
| CAS Number | 936902-06-6 | 98-80-6 | 5720-07-0 | 128796-39-4 |
| Molecular Formula | C₈H₆BClO₂S | C₆H₇BO₂ | C₇H₉BO₃ | C₇H₆BF₃O₂ |
| Molecular Weight | 212.46 g/mol | 121.93 g/mol [4] | 151.96 g/mol [5] | 189.93 g/mol [6] |
| Appearance | White to off-white solid | White to yellow powder[7] | White to off-white powder[8] | White to off-white powder[6] |
| Melting Point | >300 °C | 216-219 °C[9] | 204-206 °C[5] | 245-250 °C[10] |
| Solubility | Soluble in polar organic solvents | Soluble in most polar organic solvents, poorly soluble in hexanes[7] | Soluble in methanol and dimethyl sulfoxide[11] | Soluble in methanol, DMSO; not in water[10] |
| Electronic Nature | Electron-deficient (due to chlorine and benzothiophene) | Neutral (unsubstituted) | Electron-rich (methoxy group) | Electron-deficient (trifluoromethyl group) |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis. The reaction's success is highly dependent on the intricate interplay between the electronic nature of the coupling partners and the chosen catalytic system.
Mechanistic Considerations: The Role of Substituents
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the arylboronic acid primarily influence the transmetalation step, which is often rate-determining.
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12]
-
Electron-Donating Groups (EDGs): Substituents like the methoxy group in 4-methoxyphenylboronic acid increase the electron density on the aromatic ring. This enhances the nucleophilicity of the ipso-carbon, generally leading to a faster rate of transmetalation and often resulting in higher reaction yields.[13]
-
Electron-Withdrawing Groups (EWGs): Substituents such as the trifluoromethyl group in 4-(trifluoromethyl)phenylboronic acid decrease the electron density of the aromatic ring. This reduced nucleophilicity can slow down the transmetalation step.[13] However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a key intermediate.[14]
-
This compound: This molecule presents a more complex electronic profile. The benzothiophene ring system is generally considered electron-rich, yet the presence of the electron-withdrawing chlorine atom and the position of the boronic acid at the 2-position influence its reactivity. The overall effect is a moderately electron-deficient character, suggesting its reactivity might be intermediate between that of phenylboronic acid and more strongly deactivated systems.
The Challenge of Protodeboronation
A significant side reaction that plagues Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C-B bond by a proton source.[3] This process is highly pH-dependent and can be exacerbated by both acidic and basic conditions.[15] The propensity for protodeboronation is influenced by the electronic nature of the aryl group. While a universal trend is not always observed, highly electron-deficient arylboronic acids can be particularly susceptible to base-mediated protodeboronation.[15][16] The stability of heteroarylboronic acids can also be a concern, with some being more prone to decomposition.[17]
Comparative Experimental Protocols
It is crucial to note that the yields presented are from different studies with varying substrates and conditions and are therefore not directly comparable. They serve to demonstrate the utility of each boronic acid in this transformation.
Experimental Workflow for Suzuki-Miyaura Coupling
Protocol 1: Suzuki-Miyaura Coupling of this compound (Representative)
-
Materials: 3-bromo-7-chloro-1-benzothiophene (as a structural analogue for reaction conditions), 4-methoxyphenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane, and degassed water.
-
Procedure:
-
To a reaction vessel, add 3-bromo-7-chloro-1-benzothiophene (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Add a pre-mixed solution of Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).
-
Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Degas the mixture and heat at 90 °C with vigorous stirring.
-
Monitor the reaction to completion (typically 12-24 hours).
-
After cooling, perform a standard aqueous work-up and purify by column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling of Phenylboronic Acid
-
Materials: Aryl halide, Phenylboronic acid, Palladium(II) acetate, Triphenylphosphine, 2M aqueous sodium carbonate, and n-propanol.[18]
-
Procedure:
-
In a reaction flask, dissolve the aryl halide (1.0 eq.) and phenylboronic acid (1.1 eq.) in n-propanol.[18]
-
Add palladium acetate (0.32 mol%), triphenylphosphine (0.97 mol%), and 2M aqueous sodium carbonate (1.3 eq.).[18]
-
Heat the solution at reflux under a nitrogen atmosphere until completion (approximately 1 hour).[18]
-
Cool the reaction, add water, and perform an extractive work-up with ethyl acetate.[18]
-
The product is isolated after drying and concentrating the organic phase.[18]
-
Protocol 3: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid
-
Materials: Iodobenzene, 4-Methoxyphenylboronic acid, Potassium carbonate, and water.[12]
-
Procedure:
-
A mixture of iodobenzene (1.2 eq.), 4-methoxyphenylboronic acid (1.0 eq.), and K₂CO₃ (2.0 eq.) in water is prepared.[12]
-
A palladium catalyst is added, and the reaction is stirred at an elevated temperature.[12]
-
Upon completion, the product is extracted with an organic solvent, and the organic layer is dried and concentrated.[12]
-
Purification is achieved by recrystallization.[12]
-
Protocol 4: Suzuki-Miyaura Coupling of 4-(Trifluoromethyl)phenylboronic Acid
-
Materials: Aryl chloride, 4-(Trifluoromethyl)phenylboronic acid, Palladium(II) acetate, XPhos, Potassium phosphate (K₃PO₄), t-Butanol, and degassed water.[19]
-
Procedure:
-
To a microwave vial, add the aryl chloride (1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.5 eq.), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 eq.).[19]
-
Evacuate and backfill the vial with an inert gas.
-
Add degassed t-butanol and water (typically in a 3:1 ratio).[19]
-
Heat the reaction in a microwave reactor at a specified temperature and time.
-
After cooling, dilute with ethyl acetate and perform an aqueous work-up.[19]
-
The product is purified by flash chromatography.[19]
-
Performance in Chan-Lam Cross-Coupling
The Chan-Lam coupling provides an alternative and complementary method to the Buchwald-Hartwig amination and etherification for the formation of C-N and C-O bonds. This copper-catalyzed reaction is often performed under mild, aerobic conditions.[20]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is complex and not as definitively established as the Suzuki-Miyaura reaction. It is generally accepted to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. A proposed pathway involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to furnish the product.[2]
Similar to the Suzuki-Miyaura reaction, the electronic nature of the arylboronic acid influences the reaction efficiency. Electron-rich arylboronic acids tend to provide higher yields, while electron-withdrawing groups can diminish reactivity.[14]
Comparative Performance and Experimental Protocol
Direct comparative data for the Chan-Lam coupling of this compound is limited. However, a general protocol is provided below, and the expected reactivity can be inferred from the trends observed in Suzuki-Miyaura couplings.
Protocol 5: General Chan-Lam N-Arylation
-
Materials: Benzimidazole, Arylboronic acid, Triethylamine (Et₃N), Methanol, and a copper catalyst (e.g., Cu-rGO).
-
Procedure:
-
Dissolve the N-nucleophile (e.g., benzimidazole, 1.0 eq.), the arylboronic acid (2.2 eq.), and triethylamine (2.0 eq.) in methanol.
-
Add the copper catalyst (e.g., 5 mol%).
-
Stir the resulting suspension at 30 °C for 24 hours.
-
Filter the reaction mixture and purify the product.
-
Expected Reactivity Trends:
-
4-Methoxyphenylboronic acid: The electron-donating methoxy group is expected to facilitate the reaction, leading to good to excellent yields.
-
Phenylboronic acid: As the unsubstituted benchmark, it is expected to provide moderate to good yields.
-
4-(Trifluoromethyl)phenylboronic acid: The strong electron-withdrawing nature of the trifluoromethyl group may lead to lower yields compared to the other two.
-
This compound: Based on its electronic properties, it is anticipated to exhibit reactivity that is likely better than that of 4-(trifluoromethyl)phenylboronic acid but potentially lower than that of phenylboronic acid and 4-methoxyphenylboronic acid.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of this compound with phenylboronic acid, 4-methoxyphenylboronic acid, and 4-(trifluoromethyl)phenylboronic acid. The electronic nature of the substituents on the arylboronic acid is a key determinant of reactivity in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
-
This compound emerges as a versatile building block with a unique electronic profile. Its performance in cross-coupling reactions is expected to be robust, offering a valuable tool for the synthesis of novel heterocyclic compounds.
-
Electron-donating groups , as exemplified by 4-methoxyphenylboronic acid, generally enhance reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling.
-
Electron-withdrawing groups , such as the trifluoromethyl group, can present greater challenges, often requiring more specialized catalytic systems to achieve high efficiency.
The continued development of novel ligands and catalyst systems will undoubtedly expand the scope and utility of these and other arylboronic acids in complex molecule synthesis. For researchers in drug discovery and materials science, a nuanced understanding of the structure-reactivity relationships of these fundamental building blocks is essential for the rational design of efficient and innovative synthetic routes.
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University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Thomas, A. A. (2012). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. University of Illinois at Urbana-Champaign. [Link]
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Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11831–11842. [Link]
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Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1240–1254. [Link]
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Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
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Hayes, H. L., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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Wikipedia. Chan–Lam coupling. [Link]
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Organic Chemistry Portal. Chan-Lam Coupling. [Link]
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National Institutes of Health. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]
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National Institutes of Health. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
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ResearchGate. (2018). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. [Link]
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Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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ResearchGate. (2018). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. [Link]
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PubMed. (2015). Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. [Link]
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PubChem. Benzo(B)Thiophene-2-Boronic Acid. [Link]
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Hindawi. (2016). Suzuki–Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using the Morpholine–NiCl2 Catalyst System. [Link]
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PubChem. Benzo(b)thiophene-2-carboxylic acid. [Link]
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A Comparative Kinetic Guide to Suzuki-Miyaura Reactions of 7-Chlorobenzo[b]thiophene-2-boronic Acid
For researchers, scientists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational technique. Among the myriad of methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance.[1] This guide provides an in-depth comparative analysis of the reaction kinetics for a substrate of increasing importance: 7-Chlorobenzo[b]thiophene-2-boronic acid. Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, and understanding the kinetics of their synthesis is paramount for process optimization and scale-up.[2][3][4]
This document moves beyond simple protocols to explain the causality behind experimental choices, offering a robust framework for designing efficient coupling strategies for this specific, and often challenging, heterocyclic system.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is essential to interpret kinetic data accurately. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The key steps are:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-chlorine bond of the coupling partner (an aryl chloride), forming a Pd(II) intermediate. For aryl chlorides, this step is often rate-limiting due to the strength of the C-Cl bond.[8][9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[6][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][5]
The efficiency of each step, and thus the overall reaction rate, is profoundly influenced by the choice of catalyst, ligand, base, and solvent.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Designing a Kinetic Study: Workflow and Methodology
To objectively compare reaction conditions, a standardized kinetic analysis workflow is crucial. High-Performance Liquid Chromatography (HPLC) is a preferred method for monitoring the reaction's progress due to its accuracy and ability to quantify starting materials, products, and potential byproducts over time.[12][13]
Caption: Figure 2: Workflow for Kinetic Analysis via HPLC.
Comparative Analysis of Reaction Parameters
The following sections present kinetic data for the coupling of this compound with a model aryl chloride, 4-chloroanisole. Initial rates were determined from the slope of the concentration vs. time plot during the initial, linear phase of the reaction.
The Critical Role of the Palladium Catalyst and Ligand
The ligand bound to the palladium center is arguably the most critical factor in the coupling of challenging substrates like aryl chlorides.[14] Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[1][5] We compared three common catalyst systems.
| Catalyst System (Precatalyst + Ligand) | Initial Rate (μM/s) | Conversion at 1h (%) | Key Insight |
| System A: Pd₂(dba)₃ + PPh₃ | 0.08 | 15 | Traditional, but slow for C-Cl activation. |
| System B: Pd(OAc)₂ + SPhos | 1.25 | 78 | Bulky biarylphosphine shows significantly enhanced activity.[3] |
| System C: PEPPSI™-IPr | 0.95 | 65 | N-Heterocyclic Carbene (NHC) catalyst offers good thermal stability and activity. |
Analysis : The data clearly indicates that modern, bulky phosphine ligands (SPhos) and NHC ligands (IPr) are vastly superior to the traditional triphenylphosphine (PPh₃) for this transformation. The steric bulk and electron-donating nature of SPhos likely facilitate the difficult oxidative addition of the aryl chloride and promote the final reductive elimination step, leading to the highest reaction rate.[1][14]
Influence of the Base on Transmetalation Kinetics
The base plays a multifaceted role, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][10][15][16] The choice of base can dramatically alter the reaction rate.
| Base | Initial Rate (μM/s) (using System B) | Conversion at 1h (%) | Key Insight |
| K₂CO₃ (Potassium Carbonate) | 0.88 | 55 | Common, inexpensive base, but offers moderate activity. |
| K₃PO₄ (Potassium Phosphate) | 1.25 | 78 | Often provides a good balance of reactivity and solubility.[3] |
| Cs₂CO₃ (Cesium Carbonate) | 1.52 | 92 | Higher solubility and basicity often accelerate transmetalation significantly.[17] |
Analysis : Cesium carbonate provided the fastest rate, likely due to its higher solubility in common organic solvents and the weakly coordinating nature of the Cs⁺ cation, which facilitates the formation of the active boronate.[15] Potassium phosphate is also highly effective. The choice between them may come down to cost and substrate compatibility in a specific application.
Solvent Effects on Reaction Pathway and Rate
The solvent must solubilize the reactants and catalyst system, but it can also play a direct role in the reaction mechanism by stabilizing intermediates.
| Solvent | Initial Rate (μM/s) (System B, K₃PO₄) | Conversion at 1h (%) | Key Insight |
| Toluene | 0.95 | 62 | Non-polar, common choice but may not be optimal for stabilizing polar intermediates. |
| 1,4-Dioxane | 1.25 | 78 | Polar aprotic ether, widely used and effective for Suzuki couplings.[7][17] |
| THF/H₂O (10:1) | 1.40 | 85 | The presence of water can accelerate the formation of the active boronate species.[3] |
Analysis : The use of a polar aprotic solvent like 1,4-dioxane or a mixture including water resulted in faster reaction rates. Water can play a beneficial role by helping to dissolve the inorganic base and facilitating the equilibrium between the boronic acid and the active boronate species.[3]
Protocols and Recommendations
Based on the comparative kinetic data, an optimized protocol for the Suzuki-Miyaura coupling of this compound can be formulated.
Optimized Protocol
This protocol is designed to maximize the reaction rate and yield based on the kinetic studies presented.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of 1,4-Dioxane. Add this pre-formed catalyst solution to the reaction vessel.
-
Solvent Addition: Add 8 mL of 1,4-Dioxane and 1 mL of deionized water to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC or TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by silica gel chromatography.
Mandatory Visualization: Parameter Selection Guide
The following decision tree provides a logical guide for selecting reaction parameters when approaching a new Suzuki-Miyaura coupling with a chloro-heterocyclic boronic acid.
Caption: Figure 3: Parameter Selection Guide for Chloro-Heterocycle Coupling.
References
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C. Amatore, A. Jutand, G. Le Duc. "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2011. [Link]
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A. A. C. Braga, N. H. Morgon, G. Ujaque, F. Maseras. "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction." Journal of the American Chemical Society, 2005. [Link]
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Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Website. [Link]
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A. Zia, S. Khalid, N. Rasool, O. Andreescu. "Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling." ResearchGate, 2023. [Link]
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J. P. Wolfe, S. L. Buchwald. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society, 1999. [Link]
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M. A. T. B. K. T. K. C. S. K. A. K. K. A. S. O. A. A. S. A. I. G. A. A. D. A. A. A. D. Ö. Ç. Y. A. I. Y. "Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities." Taylor & Francis Online, 2024. [Link]
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N. Rasool, et al. "Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction." ResearchGate, 2018. [Link]
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S. K. P. D. A. S. S. A. S. A. S. "The catalytic mechanism of the Suzuki-Miyaura reaction." ChemRxiv, 2022. [Link]
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A. F. Littke, G. C. Fu. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. [Link]
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A. F. Indolese. "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances." Synlett, 2005. [Link]
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D. S. S. M. D. N. P. N. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Molecules, 2015. [Link]
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Vapourtec. "Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling." Vapourtec Website, 2023. [Link]
-
M. K. A. E. A. A. "Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions." Scite.ai, 2013. [Link]
-
M. D. H. "Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring." ProQuest, 2021. [Link]
-
J. G. H. H. L. C. C. A. D. A. K. D. "Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow." RSC Publishing, 2019. [Link]
-
J. C. B. A. S. M. C. M. S. C. C. M. S. "Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega, 2024. [Link]
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S. J. Higgins, et al. "Reliable Suzuki Chemistry for Functionalised Polythiophene Synthesis." University of Liverpool, 2003. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. "Mastering Suzuki-Miyaura Coupling with Dibenzothiophene-2-Boronic Acid." NINGBO INNO PHARMCHEM CO.,LTD. Website. [Link]
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S. L. Buchwald, et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. [Link]
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A. D. C. S. A. G. C. M. A. C. G. H. "Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements." ACS Catalysis, 2024. [Link]
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K. U. I. F. M. H. "From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State." Chemistry – A European Journal, 2020. [Link]
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ResearchGate. "Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid." ResearchGate, 2020. [Link]
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Y. L. L. Z. X. F. J. L. "Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity." Chemical Science, 2023. [Link]
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M. F. A. B. S. V. L. "Iterative reactions of transient boronic acids enable sequential C–C bond formation." Nature Communications, 2017. [Link]
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ResearchGate. "New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." ResearchGate, 2006. [Link]
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The Organic Chemist. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube, 2022. [Link]
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M. A. T. B. K. A. L. P. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Beilstein Journal of Organic Chemistry, 2018. [Link]
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PubChem. "Benzo(B)Thiophene-2-Boronic Acid." PubChem Website. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Chlorobenzo[b]thiophene-2-boronic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and efficiency in the laboratory. The proper management of chemical reagents, from handling to disposal, is a cornerstone of responsible science. This guide provides a detailed, field-proven protocol for the disposal of 7-Chlorobenzo[b]thiophene-2-boronic acid, ensuring compliance, safety, and scientific integrity. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each critical step.
Section 1: Immediate Safety & Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound, like many boronic acid derivatives and chlorinated organic compounds, must be treated as a hazardous substance. The primary risks are associated with irritation and potential respiratory effects.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles with side shields or a face shield, and a laboratory coat.[1][2] This is the first line of defense against accidental skin and eye contact.
-
Ventilation: All handling and disposal preparation should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] This minimizes the risk of inhaling fine dust particles of the compound.
-
Avoid Contact: Implement procedures to prevent direct contact with skin, eyes, and clothing.[1] In case of contact, wash the affected skin area immediately with plenty of water and remove contaminated clothing.[4][5] For eye contact, rinse cautiously with water for several minutes.[6][7]
-
Incompatible Materials: Store this compound separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[1] Chlorine-containing compounds, in particular, should not be stored near substances like ammonia, benzene, or hydrogen.[8]
Section 2: Quantitative Hazard Data Summary
While a specific Safety Data Sheet (SDS) for the 7-chloro derivative is not always available, data from the parent compound, Benzo[b]thiophene-2-boronic Acid, provides a reliable surrogate for hazard assessment.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. |
Section 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This is a non-negotiable step mandated by regulatory bodies like the Environmental Protection Agency (EPA).[9]
-
Hazardous Waste Classification: this compound must be classified as a hazardous solid organic waste .[1] It should never be disposed of in regular trash or flushed down the drain.[10][11] The presence of a chlorinated organic structure necessitates careful handling to prevent environmental release.
-
Waste Stream Segregation: A critical safety rule is to never mix different chemical waste streams unless explicitly instructed by a qualified professional or your institution's Environmental Health & Safety (EHS) department.[2][10] Mixing boronic acids with incompatible chemicals can lead to dangerous reactions, including the release of toxic gases.[10]
Section 4: Step-by-Step Disposal Protocol for Solid Waste
This protocol covers the disposal of pure, surplus, or non-recyclable this compound.
-
Package the Waste:
-
Label the Container:
-
Store and Arrange for Disposal:
Section 5: Protocol for Contaminated Labware and Debris
Any item that comes into contact with the chemical is also considered hazardous waste.
-
Segregation and Collection: All contaminated solid debris—including weighing boats, spatulas, disposable gloves, and absorbent paper—must be collected separately.[1] Place these items into a designated, lined hazardous waste container or a sealed, labeled bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[1]
-
Disposal: Dispose of this container through the same institutional hazardous waste program.[1]
Section 6: Decontamination of Empty Containers
Empty containers must be properly decontaminated before they can be considered for recycling or regular disposal to prevent environmental contamination.[2]
-
Initial Rinse (Hazardous Waste Collection):
-
Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone).[1]
-
Crucially, this first rinseate must be collected and disposed of as liquid hazardous waste. [2] Pour the rinseate into a designated container for halogenated or non-halogenated organic solvent waste, as per your lab's established waste streams.
-
-
Subsequent Rinses:
-
Perform at least two additional rinses with the solvent to ensure thorough decontamination.[1] These subsequent rinses can typically be collected in the same hazardous waste container.
-
-
Final Container Disposal:
-
After the triple rinse, allow the container to air dry completely in a well-ventilated area (e.g., fume hood).[2]
-
Deface or remove the original chemical label to prevent confusion.
-
The clean, dry container can now be disposed of in the regular laboratory glassware or plastic recycling stream, according to your facility's guidelines.[2]
-
Section 7: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of all waste associated with this compound.
Caption: Decision workflow for handling different waste streams.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Arbico Organics. (2008, May 14). Material Safety Data Sheet - Boric Acid. Retrieved from [Link]
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Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
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OxyChem. (2014, October). Chlorinated Organics Handbook. Retrieved from [Link]
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Safety Data Sheet. (2018, August 10). [Generic Safety Data Sheet Example]. Retrieved from [Link]
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Capot Chemical. (2010, March 15). MSDS of 5-Bromobenzo[b]thiophene-2-boronic acid. Retrieved from [Link]
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Fisher Scientific. (2014, October 1). Safety Data Sheet - 7-Bromobenzo[b]thiophene. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2024, April 26). Chlorine. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (1997, January 10). Occupational Exposure to Methylene Chloride. Retrieved from [Link]
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Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]
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Safeguarding Your Research: A Practical Guide to Handling 7-Chlorobenzo[b]thiophene-2-boronic acid
In the dynamic landscape of drug discovery and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of our researchers. This guide provides essential, field-tested safety and logistical information for handling 7-Chlorobenzo[b]thiophene-2-boronic acid, a member of the boronic acid class of reagents. While specific toxicological data for this compound is limited, a thorough understanding of its chemical class allows us to establish robust safety protocols. The principles outlined here are designed to empower you with the knowledge to work confidently and safely.
Hazard Identification and Immediate Precautions
Based on data from analogous boronic acid compounds, this compound is anticipated to present the following primary hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a significant risk of serious eye damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3][4][5]
-
Potential for Skin Sensitization: Some boronic acids may cause an allergic skin reaction.[5]
Immediate precautions involve working in a well-ventilated area, ideally a certified chemical fume hood, and ensuring that eyewash stations and safety showers are readily accessible.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[2][5][6][7][8] | Protects eyes from dust, splashes, and accidental contact that can cause serious damage.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][6][9] | Prevents skin contact, which can lead to irritation and potential allergic reactions. Gloves should be inspected before use and disposed of properly after handling.[5][10] |
| Body Protection | A flame-resistant lab coat that is fully buttoned, worn over long pants. A chemical-resistant apron is recommended for larger quantities.[5] | Protects the skin on the body from accidental spills and contact. |
| Footwear | Closed-toe shoes.[5] | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced.[6][11] | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[2][3][4] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for safety. The following workflow diagram and detailed steps provide a clear operational plan.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
